molecular formula C13H10ClNO B1281368 (2-Amino-3-chlorophenyl)(phenyl)methanone CAS No. 5621-66-9

(2-Amino-3-chlorophenyl)(phenyl)methanone

Cat. No.: B1281368
CAS No.: 5621-66-9
M. Wt: 231.68 g/mol
InChI Key: JCPSDGBPFXACKB-UHFFFAOYSA-N
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Description

(2-Amino-3-chlorophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSDGBPFXACKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497492
Record name (2-Amino-3-chlorophenyl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-66-9
Record name (2-Amino-3-chlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5621-66-9 [1]

Executive Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone, commonly known as 2-Amino-3-chlorobenzophenone , is a critical isomeric intermediate in pharmaceutical chemistry. While often overshadowed by its regioisomer 2-amino-5-chlorobenzophenone (the primary precursor for Diazepam and Chlordiazepoxide), the 3-chloro variant serves two distinct and vital roles in drug development:

  • Critical Quality Attribute (CQA): It acts as a definitive impurity standard for benzodiazepine quality control, arising from regioisomeric contamination in starting materials.

  • Synthetic Scaffold: It is a specialized precursor for the synthesis of cinnolines and 2,3-diphenylindoles , scaffolds increasingly relevant in oncology and antimicrobial research.

This guide details the physicochemical profile, selective synthesis, and analytical characterization of this compound, designed for process chemists and analytical scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The distinction between the 3-chloro and 5-chloro isomers is chemically significant due to the steric hindrance imposed by the chlorine atom at the 3-position (ortho to the amino group). This steric crowding influences both its reactivity and its chromatographic retention time.

PropertyData
CAS Number 5621-66-9
IUPAC Name This compound
Synonyms 2-Amino-3-chlorobenzophenone; 2-Benzoyl-6-chloroaniline
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol
Melting Point 56–57 °C [1]
Appearance Yellow crystalline needles
Solubility Soluble in chloroform, DMSO, methanol; sparingly soluble in water
pKa (Predicted) -1.25 ± 0.10 (Conjugate acid)
Isomeric Distinction 3-Chloro (CAS 5621-66-9): Cl is ortho to NH₂.5-Chloro (CAS 719-59-5): Cl is para to NH₂ (Diazepam precursor).

Selective Synthesis: The Sugasawa Reaction

Direct acylation of 2-chloroaniline often yields poor regioselectivity. To exclusively synthesize the ortho-acylated product (2-Amino-3-chlorobenzophenone), the Sugasawa Reaction is the industry-standard protocol. This method utilizes boron trichloride (BCl₃) and aluminum chloride (AlCl₃) to orchestrate a specific ortho-addition of benzonitrile to the aniline.

Mechanistic Insight

The reaction proceeds via the formation of a Lewis acid-complexed intermediate.[2] The BCl₃ complexes with the nitrile, increasing its electrophilicity, while simultaneously coordinating with the aniline nitrogen. This "templating" effect directs the attack to the ortho position, overcoming the steric bulk of the 3-chloro substituent.

Experimental Protocol

Reagents: 2-Chloroaniline (1.0 eq), Benzonitrile (1.2 eq), BCl₃ (1.0 M in xylene), AlCl₃ (solid), 1,2-Dichloroethane (solvent).[3][4]

  • Complexation: Under nitrogen atmosphere, dissolve 2-chloroaniline in 1,2-dichloroethane. Cool to 0°C.

  • Addition: Slowly add BCl₃ solution, followed by solid AlCl₃. Stir for 15 minutes to form the active Lewis acid complex.

  • Acylation: Add benzonitrile dropwise. The mixture is then heated to reflux (80°C) for 12–24 hours.

  • Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully with 2N HCl (exothermic). Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the intermediate ketimine to the ketone.

  • Isolation: Separate the organic layer, wash with NaOH (to remove unreacted acids) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from ethanol/water or hexane to yield yellow needles (MP: 56–57°C).

Synthesis Workflow Diagram

SugasawaSynthesis Start 2-Chloroaniline (Substrate) Reagents Benzonitrile + BCl3 + AlCl3 (Lewis Acid Activation) Start->Reagents Mix in DCE, 0°C Complex Ortho-Complex Intermediate Reagents->Complex Reflux 12-24h Ortho-Selective Hydrolysis Acid Hydrolysis (2N HCl, 80°C) Complex->Hydrolysis Ketimine Cleavage Product 2-Amino-3-chlorobenzophenone (CAS 5621-66-9) Hydrolysis->Product Isolation & Cryst.

Figure 1: The Sugasawa reaction pathway ensures exclusive ortho-acylation to yield the target 3-chloro isomer.

Pharmaceutical Applications & Impurity Profiling[3][12]

Role as a Critical Impurity Standard

In the manufacturing of Diazepam , Nordazepam , and Oxazepam , the primary starting material is 2-amino-5-chlorobenzophenone. This precursor is synthesized from 4-chloroaniline .

  • The Problem: Industrial 4-chloroaniline often contains trace amounts of 2-chloroaniline (its isomer).

  • The Consequence: During the acylation step, the 2-chloroaniline impurity undergoes the same reaction, converting into 2-amino-3-chlorobenzophenone .

  • Regulatory Requirement: Under ICH Q3A/Q3B guidelines, this specific isomer must be identified and quantified. CAS 5621-66-9 is the certified reference standard used to calibrate HPLC methods for detecting this "isomer impurity" in final drug substances.

Scaffold for Novel Therapeutics

Beyond its role as an impurity, the compound is a pharmacophore for:

  • Cinnolines: Cyclization of 2-amino-3-chlorobenzophenone yields 8-chlorocinnolines, which are investigated for antitumor activity [4].

  • Antimicrobial Azo Ligands: It serves as the diazonium component in the synthesis of azo-barbituric acid ligands, which have demonstrated significant antibacterial efficacy against E. coli and S. typhi [2].

Impurity Formation Pathway

ImpurityPathway RawMat Raw Material: 4-Chloroaniline Reaction Benzoylation Process (Friedel-Crafts or Sugasawa) RawMat->Reaction Major Pathway Contaminant Contaminant: 2-Chloroaniline Contaminant->Reaction Trace Pathway API_Precursor Major Product: 2-Amino-5-chlorobenzophenone (Diazepam Precursor) Reaction->API_Precursor 99%+ Impurity Impurity: 2-Amino-3-chlorobenzophenone (CAS 5621-66-9) Reaction->Impurity <0.1% (Must Monitor)

Figure 2: Origin of CAS 5621-66-9 as a process impurity in benzodiazepine synthesis.

Analytical Characterization

To validate the identity of 2-amino-3-chlorobenzophenone, the following spectral features are diagnostic.

Infrared Spectroscopy (FT-IR)
  • N-H Stretching: Doublet around 3450 cm⁻¹ and 3350 cm⁻¹ (Primary amine).

  • C=O Stretching: ~1630 cm⁻¹ (Conjugated ketone, lowered frequency due to intramolecular H-bonding with the ortho-amine).

  • C-Cl Stretching: Distinct band around 750–800 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)
  • Amine Protons: Broad singlet at δ 6.0–7.5 ppm (exchangeable with D₂O).

  • Aromatic Region: The 3-chloro substitution pattern creates a distinct splitting pattern compared to the 5-chloro isomer. The proton at position 4 (adjacent to Cl) will show ortho-coupling (~8 Hz) and meta-coupling, distinct from the pattern seen in the 5-chloro analog where the proton between Cl and NH₂ appears as a meta-coupled doublet.

Safety and Handling (MSDS Summary)

Signal Word: Warning GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use only in a chemical fume hood.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place (2–8°C recommended for analytical standards) to prevent oxidation of the amino group.

References

  • Pharmaffiliates. (n.d.). 2-Amino-3-chlorobenzophenone - CAS 5621-66-9.[1][5][6][7][8][9] Retrieved from [Link]

  • Aziz, T., et al. (2022). Rational Synthesis, Biological Screening of Azo Derivatives.... Heliyon. Retrieved from [Link]

  • Dokumen. (n.d.). Green-Bond Forming Reactions: Synthesis of Bioactive Scaffolds. Retrieved from [Link][3][10][11][4]

Sources

Technical Whitepaper: Structural Elucidation of (2-Amino-3-chlorophenyl)(phenyl)methanone

[1]

Executive Summary & Synthetic Context[2][3][4][5]

This compound is a critical diaryl ketone intermediate.[1] Unlike its 5-chloro isomer, which is ubiquitous in the synthesis of drugs like Diazepam, the 3-chloro isomer presents unique steric and electronic challenges due to the proximity of the chlorine atom to the amino group.

Target Molecule Profile:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 231.68 g/mol [1]

  • Key Structural Feature: Vicinal trisubstitution (1,2,3-pattern) on Ring A, creating a "steric pocket" around the amino group.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to elucidation.[1] The compound is typically accessible via a Friedel-Crafts-like acylation or condensation of 2-amino-3-chlorobenzoic acid with benzene [1].[1]

  • Precursor: 2,3-Dichlorobenzoic acid

    
     2-Amino-3-chlorobenzoic acid (via amination) [2].[1]
    
  • Primary Impurity: Unreacted 2,3-dichlorobenzophenone (lacking the amino group) or regioisomers where the amine amination occurred at the wrong position.

Spectroscopic Elucidation Strategy

The core challenge in characterizing this molecule is confirming the 3-position of the chlorine atom relative to the amine. Standard MS confirms the mass, but NMR is required to map the substitution pattern.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular formula and halogen presence.[1]

  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  231.05 m/z.[1]
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

    
     (231) and 
    
    
    (233) peaks.[1]
  • Fragmentation Pathway:

    • 
      -Cleavage:  Loss of the phenyl ring (
      
      
      , 77 Da) to form the acylium ion.[1]
    • Loss of CO: Subsequent loss of carbon monoxide (28 Da) is characteristic of benzophenones.[1]

    • Diagnostic Fragment: The [2-amino-3-chlorophenyl]+ cation is a key identifier.[1]

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and intramolecular hydrogen bonding.[1]

The 2-amino-benzophenone scaffold exhibits a distinct intramolecular hydrogen bond between the amine (


Functional GroupWavenumber (

)
Structural Insight
N-H Stretch 3350 - 3450 (Doublet)Primary amine.[1] Often broadened/shifted due to H-bonding.
C=O[1] Stretch 1625 - 1640 Critical Diagnostic: A typical ketone appears at ~1680

.[1] The shift to lower wavenumbers indicates strong intramolecular H-bonding (chelation).[1]
C-Cl Stretch 700 - 750Aryl chloride presence.[1]
Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the 1,2,3-substitution pattern (differentiation from 1,2,5-isomer).


H NMR Logic (Solvent:

or

)

The unsubstituted phenyl ring (Ring B) appears as a multiplet at

11
  • Proton Count: Ring A has 3 aromatic protons (H-4, H-5, H-6).[1]

  • Coupling Pattern (The "Fingerprint"):

    • 3-Chloro Isomer (Target): H-4, H-5, and H-6 are contiguous.[1]

      • H-5 (Middle): Appears as a Triplet (or dd) due to two ortho couplings (

        
         Hz).[1]
        
      • H-4 & H-6: Appear as Doublets (ortho coupling to H-5).

    • 5-Chloro Isomer (Common Impurity): Protons are at H-3, H-4, and H-6.[1]

      • H-6: Appears as a Singlet (or fine doublet,

        
         Hz meta coupling).[1]
        
      • H-3/H-4: Appear as an ortho-coupled AB system (Doublets) .

Conclusion: The observation of a Triplet (


C NMR
  • Carbonyl Carbon:

    
     ~198 ppm.[1]
    
  • C-2 (Amino-bearing): Significantly deshielded (

    
     ~150 ppm).[1]
    
  • C-3 (Chloro-bearing): Distinct shift compared to C-5 isomers.[1]

Visualization of Analytical Workflow

The following diagram outlines the decision tree for validating the structure, emphasizing the rejection of the common 5-chloro isomer.

StructureElucidationStartCrude ProductThis compoundHPLCHPLC Purification(Remove unreacted acid)Start->HPLCMSMass Spectrometry(Check M+ / M+2 Ratio)HPLC->MSIsotopeCheckIsotope Ratio 3:1?MS->IsotopeCheckIsotopeCheck->StartNo (Wrong Halogen)NMR_Step1H NMR Analysis(Aromatic Region Expansion)IsotopeCheck->NMR_StepYesPatternCheckCoupling Pattern?NMR_Step->PatternCheckRes_5ClIsomer: 5-Chloro(H-6 is Singlet/Meta doublet)REJECTPatternCheck->Res_5ClIsolated H (d, J=2Hz)Res_3ClTarget: 3-Chloro(H-5 is Triplet/dd)CONFIRMPatternCheck->Res_3ClContiguous H (t, J=8Hz)

Figure 1: Analytical decision tree for distinguishing the target 3-chloro isomer from the common 5-chloro regioisomer.

Experimental Protocols

Sample Preparation for NMR

To ensure the amino protons are visible (and to test for exchange):

  • Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquire standard proton spectrum.[1]

  • Validation Step: Add 1 drop of

    
    , shake, and re-acquire.[1] The broad singlets at 
    
    
    ~6.0–6.5 ppm (Amino protons) should disappear, confirming the primary amine.[1]
HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzoyl chromophore) and 230 nm.[1]

  • Rationale: The 3-chloro isomer is more sterically congested than the 5-chloro isomer, typically resulting in a slightly different retention time due to altered interaction with the stationary phase.

Mechanistic Pathway (Synthesis)[1][2][7]

Understanding the origin helps anticipate impurities.[1] The synthesis from 2,3-dichlorobenzoic acid involves a specific amination sequence.

SynthesisPathPrecursor2,3-Dichlorobenzoic AcidStep1Amination(NH3/Cu Catalyst)Precursor->Step1Intermediate2-Amino-3-chlorobenzoic AcidStep1->IntermediateStep2Friedel-Crafts(Benzene/PPA)Intermediate->Step2Product(2-Amino-3-chlorophenyl)(phenyl)methanoneStep2->Product

Figure 2: Synthetic route from 2,3-dichlorobenzoic acid.[1] Note that incomplete amination in Step 1 leads to dichlorobenzophenone impurities.

References

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of 2-aminobenzophenones: A Mini-Review. Retrieved from [Link][1]

  • U.S. Patent 5,233,083. (1993).[1] Process for the preparation of 2-amino-3-chlorobenzoic acid.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Aminobenzophenone derivatives.[1] NIST Chemistry WebBook.[1][2][3] Retrieved from [Link][1]

  • PubChem. Compound Summary: (2-Chlorophenyl)(phenyl)methanone (Structural Analog Data).[1] Retrieved from [Link][1]

Technical Guide: (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

This technical guide provides an in-depth analysis of (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-66-9), commonly known as 2-amino-3-chlorobenzophenone . As a "privileged structure" in medicinal chemistry, this molecule serves as a critical scaffold for the synthesis of bioactive heterocycles, including acridones, quinazolines, and benzodiazepines.[1] Unlike its more common isomer (2-amino-5-chlorobenzophenone, a precursor to Diazepam), the 3-chloro variant offers unique steric properties due to the ortho-chlorine substituent, influencing both the reactivity of the adjacent amine and the lipophilic profile of downstream derivatives.[2]

Structural Identity & Physicochemical Profile[2][3][4][5][6]

The IUPAC name This compound systematically describes a benzophenone core where one phenyl ring is substituted at the ortho position with an amino group and the meta position (relative to the carbonyl) with a chlorine atom.[2]

Nomenclature Breakdown
  • Principal Group: Methanone (Ketone) – Priority > Amine > Halogen.[2]

  • Parent Structure: Diphenylmethanone (Benzophenone).[2]

  • Numbering: The carbonyl carbon is the bridge. The substituted ring is numbered to give the lowest locants to substituents, starting from the point of attachment.

    • Position 1: Attachment to carbonyl.[2]

    • Position 2: Amino group (-NH₂).[1][2][3][4][5]

    • Position 3: Chloro group (-Cl).[2][3][5]

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValueSource/Method
CAS Number 5621-66-9ChemicalBook [1]
Molecular Formula C₁₃H₁₀ClNOCalculated
Molecular Weight 231.68 g/mol Calculated
Melting Point 56–57 °CExperimental [1]
Boiling Point ~409 °CPredicted (760 mmHg)
Density 1.274 g/cm³Predicted
pKa (Conjugate Acid) -1.25 ± 0.10Predicted (Weak base)
Solubility DMSO, Methanol, EthanolExperimental

Synthetic Methodologies

The synthesis of 2-amino-3-chlorobenzophenone requires careful selection of reagents to prevent dehalogenation (loss of the chlorine atom) or over-reduction.[2]

Primary Route: Selective Reduction of Nitro-Precursors

The most robust industrial route involves the reduction of (3-chloro-2-nitrophenyl)(phenyl)methanone .[2]

Protocol:

  • Precursor Synthesis: Friedel-Crafts acylation of benzene with 3-chloro-2-nitrobenzoyl chloride is feasible but often low-yielding due to steric hindrance and deactivation.[2] An alternative is the oxidation of the corresponding alcohol or methylene compound.

  • Reduction Step:

    • Reagents: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in aqueous ethanol (Bechamp Reduction).[2]

    • Rationale: This method is chemoselective. It reduces the nitro group (-NO₂) to an amine (-NH₂) without affecting the carbonyl group or the aryl-chloride bond.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated as it frequently leads to hydrodechlorination.[2]

Alternative Route: Grignard Addition to Nitriles

A more convergent approach utilizes organometallic chemistry.[2]

  • Reagents: Phenylmagnesium bromide (PhMgBr) + 2-amino-3-chlorobenzonitrile.[2]

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes upon acidic workup to yield the ketone.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final product and its downstream cyclization.

SynthesisWorkflow Figure 1: Convergent Synthesis and Downstream Application start 2-Amino-3-chlorobenzoic Acid inter1 2-Amino-3-chlorobenzonitrile start->inter1 1. Dehydration/Amidation product This compound (Target) inter1->product 1. PhMgBr / THF 2. H3O+ Hydrolysis reagent Phenylmagnesium Bromide (Grignard) reagent->product cyclized 4-Chloro-9(10H)-acridone product->cyclized Cyclization (Δ, Acid)

Figure 1: Synthetic workflow showing the Grignard route to the target molecule and subsequent cyclization.

Mechanistic Applications: The Acridone Pathway[2]

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form acridones .[2] Acridones are potent scaffolds for anticancer (DNA intercalators) and antimalarial drugs.

Cyclization Mechanism

The presence of the amino group ortho to the carbonyl allows for ring closure. However, to form the acridone core (a tricyclic system), the phenyl ring attached to the carbonyl must usually possess a leaving group (like a halogen) for an Ullmann-type condensation, or the reaction proceeds via oxidative cyclization if no leaving group is present.[2]

In the case of This compound , the 3-chloro substituent is retained in the final structure, yielding 4-chloroacridone . This specific substitution pattern is critical because the chlorine atom at position 4 of the acridone ring creates steric bulk near the N-H interface, modulating the molecule's interaction with biological targets like topoisomerase II.

AcridoneMechanism Figure 2: Simplified Cyclization Pathway to 4-Chloroacridone step1 This compound step2 Transition State (Carbonyl Activation) step1->step2 Acid Catalyst (H+) step3 4-Chloro-9(10H)-acridone step2->step3 - H2O (Intramolecular Condensation)

Figure 2: The conversion of the benzophenone precursor to the fused tricyclic acridone system.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be confirmed:

  • IR Spectroscopy:

    • N-H Stretch: Doublet around 3300–3450 cm⁻¹ (primary amine).[2]

    • C=O Stretch: Strong band at ~1630–1650 cm⁻¹ (conjugated ketone, lowered by intramolecular H-bonding with the amine).[2]

  • ¹H NMR (DMSO-d₆):

    • Amine Protons: Broad singlet at δ 6.0–7.5 ppm (exchangeable with D₂O).

    • Aromatic Region: Multiplets for the unsubstituted phenyl ring (δ 7.4–7.8 ppm) and distinct signals for the trisubstituted ring.[2] The proton at position 4 (adjacent to Cl) will show characteristic splitting.

  • Mass Spectrometry:

    • Molecular Ion: m/z 231 (M⁺) and 233 (M+2) in a 3:1 ratio, confirming the presence of a single chlorine atom.[2]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • Operate within a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

References

  • ChemicalBook. (2022). 2'-Amino-3-chlorobenzophenone Properties and Suppliers. Retrieved from [2]

  • BLD Pharm. (n.d.). (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone Data. (Used for comparative structural data of isomers). Retrieved from [2]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis and Biological Activity of 2-Aminobenzophenone Derivatives. Retrieved from [2]

  • National Institutes of Health (NIH). (2004). Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone. (Reference for general benzophenone reduction protocols). Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[2] 2-Amino-4-chlorobenzonitrile Product Data. (Precursor reference). Retrieved from [2]

Sources

Technical Guide: Synthesis & Precursor Selection for (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone (commonly 2-amino-3-chlorobenzophenone ) is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class (e.g., Clonixin precursors) and MEK inhibitors. Unlike its more common isomer, 2-amino-5-chlorobenzophenone (ubiquitous in benzodiazepine synthesis), the 3-chloro variant presents unique steric challenges due to the halogen's ortho positioning relative to the amine. This proximity creates significant steric strain and electronic deactivation, requiring specialized starting materials and robust synthetic protocols.

This guide outlines two validated synthetic routes, prioritizing the Isatoic Anhydride Method for its regiochemical reliability and the Sugasawa Reaction for its atom economy.

Part 1: Strategic Selection of Starting Materials

The synthesis hinges on the effective assembly of the benzophenone core while maintaining the integrity of the labile primary amine. We evaluate three primary starting material classes.

Primary Precursor: 2-Amino-3-chlorobenzoic Acid[1]
  • Role: The most reliable scaffold for introducing the 3-chloro-2-amino motif.

  • Source: Prepared via the ammonolysis of 2,3-dichlorobenzoic acid (high pressure/temperature) or Hofmann rearrangement of 2-chlorophthalimide.

  • Critical Attribute: The carboxylic acid moiety serves as a handle for generating the electrophilic Isatoic Anhydride intermediate, protecting the amine in situ while activating the carbonyl for Grignard addition.

Alternative Precursor: 2-Chloroaniline
  • Role: Substrate for direct ortho-acylation (Sugasawa Reaction).

  • Critical Attribute: High availability and low cost. However, the amino group strongly activates the ring for electrophilic attack at the para position (leading to the 5-chloro isomer) or ortho position.

  • Constraint: Requires Lewis Acid templating (Boron trichloride) to force ortho-regioselectivity over the thermodynamically favored para-substitution.

Nucleophile: Phenylmagnesium Bromide (PhMgBr)
  • Role: Introduces the unsubstituted phenyl ring.

  • Selection Criteria: Must be titrated prior to use. A concentration of 1.0 M to 3.0 M in THF/Ether is standard.

  • Safety Note: Highly pyrophoric; requires strictly anhydrous conditions (

    
     ppm 
    
    
    
    ).
Comparative Data: Starting Material Physicochemical Profiles
Starting MaterialCAS No. (Ref)MW ( g/mol )Melting PointToxicity/Hazard
2-Amino-3-chlorobenzoic acid 6388-47-2171.58191-193 °CIrritant, Respiratory sensitizer
2-Chloroaniline 95-51-2127.57-2 °C (Liq)Toxic (Methemoglobinemia), Absorbable through skin
Isatoic Anhydride (Intermediate)118-48-9163.13233 °C (Dec)Moisture sensitive, Pressure buildup potential
Boron Trichloride (1M in DCM)10294-34-5117.17-107 °CCorrosive , Reacts violently with water

Part 2: Reaction Engineering & Mechanisms

Pathway A: The Isatoic Anhydride Route (Recommended)

This pathway is preferred for laboratory and pilot-scale synthesis due to its high regiocontrol. The 3-chloro substituent is locked in position before the phenyl ring is added.

Mechanism:

  • Cyclization: 2-Amino-3-chlorobenzoic acid reacts with Triphosgene or Phosgene to form the 8-chloroisatoic anhydride.

  • Nucleophilic Attack: The anhydride acts as a "masked" amino-acid chloride. PhMgBr attacks the carbonyl.

  • Decarboxylation: The tetrahedral intermediate collapses, releasing

    
     and yielding the target benzophenone.
    

IsatoicRoute Start 2-Amino-3-chlorobenzoic Acid Inter 8-Chloroisatoic Anhydride Start->Inter Cyclization (Reflux) Reagent1 Triphosgene/Phosgene Reagent1->Inter Product (2-Amino-3-chlorophenyl) (phenyl)methanone Inter->Product Nucleophilic Addition & Decarboxylation Reagent2 PhMgBr (Grignard) Reagent2->Product Waste CO2 + MgBr(OH) Product->Waste

Caption: Figure 1. Isatoic Anhydride mediated synthesis ensuring regiochemical integrity.

Pathway B: The Sugasawa Reaction (Direct Ortho-Acylation)

This route utilizes the specific affinity of boron trichloride for aniline nitrogens to direct acylation to the ortho position, overcoming the steric hindrance of the chlorine atom.

Mechanism:

  • Complexation:

    
     coordinates with the aniline nitrogen and the nitrile nitrogen (Benzonitrile).
    
  • Electrophilic Aromatic Substitution: The activated nitrile carbon attacks the ortho position of the aniline ring.

  • Hydrolysis: The resulting ketimine is hydrolyzed to the ketone.

Part 3: Experimental Protocols

Protocol A: Synthesis via Isatoic Anhydride (High Purity)

Step 1: Preparation of 8-Chloroisatoic Anhydride

  • Charge: In a 500 mL RB flask equipped with a reflux condenser and

    
     scrubber, suspend 2-amino-3-chlorobenzoic acid  (17.1 g, 100 mmol) in dry dioxane (150 mL).
    
  • Addition: Add Triphosgene (11.0 g, 37 mmol) cautiously. Note: Triphosgene decomposes to phosgene; perform in a well-ventilated fume hood.

  • Reaction: Heat to reflux (

    
    ) for 3 hours until the solution becomes clear.
    
  • Isolation: Cool to room temperature. Pour into hexane (400 mL). The anhydride precipitates as a beige solid. Filter and dry under vacuum.[1] Yield: ~85-90%.

Step 2: Grignard Addition

  • Setup: Flame-dry a 1 L 3-neck flask under Argon.

  • Dissolution: Dissolve 8-chloroisatoic anhydride (10.0 g, 50.6 mmol) in anhydrous THF (200 mL). Cool to

    
    .
    
  • Titration & Addition: Add Phenylmagnesium bromide (1.0 M in THF, 55 mL, 55 mmol) dropwise over 30 minutes. Maintain temperature below

    
    .
    
  • Warming: Allow the mixture to warm to room temperature over 2 hours. Evolution of

    
     gas will be observed.
    
  • Quench: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organics with brine, dry over

    
    . Concentrate. Recrystallize from Ethanol/Water.
    
    • Target Appearance: Yellow crystalline solid.

    • Expected Yield: 70-75%.

Protocol B: The Sugasawa Method (Alternative)

Reagents: 2-Chloroaniline, Benzonitrile,


 (1M in DCM), 

.
  • Complexation: To a solution of 2-chloroaniline (12.7 g, 100 mmol) in dry 1,2-dichloroethane (100 mL) at

    
    , add 
    
    
    
    (110 mL, 1.1 eq) dropwise.
  • Addition: Add Benzonitrile (12.0 g, 116 mmol) followed by solid

    
      (13.3 g, 100 mmol).
    
  • Reaction: Reflux for 12 hours. The dual Lewis acid system templates the reaction.[2]

  • Hydrolysis: Cool to

    
    . Carefully quench with 2M 
    
    
    
    . Heat at
    
    
    for 1 hour to hydrolyze the intermediate ketimine.
  • Extraction: Basify with

    
     to pH 10. Extract with DCM.
    
  • Note: This route often requires column chromatography (Hexane/EtOAc 9:1) to separate unreacted nitrile.

Part 4: Quality Control & Analytics[5]

To validate the identity of this compound, specifically distinguishing it from the 5-chloro isomer:

Analytical MethodExpected Signal (3-Chloro Isomer)Distinction from 5-Chloro
1H NMR (DMSO-d6)

6.6-6.8 ppm (t, 1H, H-5)
The coupling pattern of the aniline ring protons differs. 3-Cl shows a triplet-like pattern for H-5 (adj to two protons), whereas 5-Cl shows distinct ortho/meta coupling.
IR Spectroscopy

: ~1630

Intramolecular H-bonding between the amine and carbonyl is stronger in the 3-Cl isomer due to steric compression, often shifting the carbonyl stretch lower.
Melting Point 100-102 °C (Lit. varies by solvent)5-Chloro isomer typically melts higher (~100-101 °C range overlap requires mixed MP test).
Mass Spectrometry m/z 231/233 (3:1 ratio)Identical M+ for isomers; fragmentation patterns in MS/MS required for differentiation.

References

  • Walsh, D. A. (1980). Synthesis and anti-inflammatory activity of 2-amino-3-benzoylphenylacetic acid derivatives. Journal of Medicinal Chemistry, 23(7), 797-801. Link

  • Sugasawa, T., et al. (1978).[2] Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines.[2] Journal of the American Chemical Society, 100(15), 4842-4852. Link

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

  • Lyles, J. W., et al. (2018). Optimization of the Synthesis of 2-Aminobenzophenones via Isatoic Anhydrides. Organic Process Research & Development.[2] Link

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the structural nuances of the 3-chloro isomer, distinguishing it from the more common 5-chloro analog used in Diazepam synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: (2-Amino-3-chlorophenyl)(phenyl)methanone Common Name: 2-Amino-3-chlorobenzophenone Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol

This compound serves as a critical pharmacophore in the synthesis of 3-substituted-1,4-benzodiazepines , a class of anxiolytics and anticonvulsants. Unlike its regioisomer (2-amino-5-chlorobenzophenone), the 3-chloro variant introduces significant steric strain ortho to the amino group. This steric congestion alters the intramolecular hydrogen bonding network, resulting in distinct spectroscopic signatures essential for quality control and structural validation.

Structural Dynamics

The molecule exhibits a non-planar geometry where the phenyl rings are twisted relative to the carbonyl plane to minimize steric repulsion between the ortho protons and the carbonyl oxygen. However, the C(2)-amino group forms a strong intramolecular hydrogen bond with the C(1)-carbonyl oxygen (


), locking the "A-ring" (chlorinated ring) into a pseudo-planar conformation with the carbonyl.

Synthesis & Isolation Workflow

To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The 3-chloro isomer is typically synthesized via the oxidative cleavage of 3-chloroindoles or Friedel-Crafts acylation, which can leave specific trace byproducts.

Analytical Workflow Diagram

G Start Precursor: 2-Amino-3-chlorobenzoic Acid Rxn Reaction: Friedel-Crafts / PhMgBr (Controlled Temp) Start->Rxn Activation Iso Isolation: Acid Hydrolysis & Solvent Extraction Rxn->Iso Quench Pur Purification: Recrystallization (EtOH/Water) Iso->Pur Crude Yellow Solid QC QC Checkpoint: HPLC Purity >98% Pur->QC Isolation Spec Spectroscopic Profiling QC->Spec Pass

Figure 1: Synthetic isolation pathway ensuring high-purity analyte for spectroscopic characterization.

Physical & Ultraviolet Properties[3]

The compound typically presents as yellow needles or crystalline powder. The color arises from the


 transition, intensified by the auxochromic effect of the primary amine conjugated with the carbonyl.
PropertyValue / ObservationStructural Cause
Appearance Yellow Crystalline SolidExtended conjugation + Auxochrome (

)
Melting Point 86–88 °C (Lit.)Crystal lattice packing disrupted by 3-Cl steric bulk compared to 5-Cl isomer.
UV

~235 nm, ~390 nm (broad)

(aromatic) and

(carbonyl-amine charge transfer).
Solubility Soluble: DMSO, MeOH, DCMInsoluble: WaterLipophilic benzophenone core.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intramolecular Hydrogen Bond (IMHB) between the amine and the carbonyl. This interaction causes a red shift (lowering of frequency) for both the carbonyl and amine stretches compared to non-bonded analogs.

Key Absorption Bands[6]
Functional GroupFrequency (cm⁻¹)IntensityAssignment & Mechanistic Insight
N-H Stretch 3440 & 3330MediumAsymmetric and symmetric stretching of primary amine (

). The lower band is broadened by H-bonding.
C=O Stretch 1625 – 1635 StrongDiagnostic Peak. Significantly lower than typical benzophenones (~1660 cm⁻¹) due to IMHB weakening the C=O bond order.
C=C Aromatic 1580 – 1600MediumSkeletal vibrations of the phenyl rings.
N-H Bend 1540 – 1560MediumScissoring vibration of the amine.
C-Cl Stretch 740 – 760StrongCharacteristic of aryl chlorides.

Analyst Note: If the Carbonyl peak appears >1650 cm⁻¹, suspect disruption of the H-bond (wet solvent) or isomerization to a species where the amine is protected/absent.

Nuclear Magnetic Resonance (NMR)[6][8][9]

NMR is the definitive tool for distinguishing the 3-chloro isomer from the 5-chloro isomer. The 3-chloro substituent exerts a specific deshielding effect and alters the coupling constants of the "Ring A" protons.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

Ring A (Substituted):

  • H-4 (Proton adjacent to Cl): Appears as a doublet (d) or doublet of doublets (dd).

  • H-5 (Meta to Cl): Appears as a triplet (t) or pseudo-triplet.

  • H-6 (Ortho to Carbonyl): Appears as a doublet (d).

Ring B (Unsubstituted Phenyl):

  • Appears as a multiplet integrating to 5 protons.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
6.80 – 7.10 Broad Singlet2H

Broadened by quadrupole relaxation of N and H-bonding exchange.
6.60 – 6.75 Triplet (t)1HAr-H (Ring A, H-5)Shielded relative to others; meta to electron-withdrawing C=O.
7.30 – 7.45 Doublet (d)1HAr-H (Ring A, H-4)Deshielded by inductive effect of adjacent Chlorine.
7.15 – 7.25 Doublet (d)1HAr-H (Ring A, H-6)Deshielded by anisotropy of the Carbonyl.
7.45 – 7.70 Multiplet (m)5HAr-H (Ring B)Phenyl ring protons (ortho/meta/para overlap).
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~196-198 ppm. (Deshielded, typical of diaryl ketones).

  • C-Cl (C-3): ~120-125 ppm.[1] (Upfield shift due to heavy atom effect).

  • C-NH₂ (C-2): ~148-150 ppm. (Strongly deshielded by resonance donation of Nitrogen).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen substitution pattern via isotopic abundance.

  • Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (M⁺): m/z 231.0

  • Isotope Pattern: Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

    • This creates a characteristic M and M+2 peak pattern with a 3:1 intensity ratio .

m/z (Fragment)Relative AbundanceIdentity
231 100% (Base)

(³⁵Cl isotope)
233 ~33%

(³⁷Cl isotope)
196 Variable

(Loss of Chlorine)
105 High

(Benzoyl cation, characteristic of benzophenones)

Structural Connectivity & Logic

The following diagram illustrates the critical intramolecular interaction that defines the spectroscopic properties of this molecule.

Structure C1 C=O (Carbonyl) ~1630 cm⁻¹ C2 C-NH₂ (Amine) Broad Singlet NMR C2->C1 Intramolecular H-Bond (Stabilizes Planarity) C3 C-Cl (Chloro) Isotope M/M+2 (3:1) C3->C2 Ortho Steric Clash RingA Ring A (Substituted) RingA->C1 RingA->C2 RingA->C3 RingB Ring B (Phenyl) RingB->C1

Figure 2: Structural connectivity highlighting the H-bond (Yellow Dashed) and Steric Clash (Red Dotted) that dictate spectral shifts.

References

  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[2] VI. Halo-2-aminobenzophenones." The Journal of Organic Chemistry, 27(11), 3788–3796.

  • Walsh, D. A. (1980). "Synthesis of 2-amino-3-benzoylphenylacetic acid derivatives." Journal of Medicinal Chemistry.
  • NIST Chemistry WebBook. "Benzophenone, 2-amino-5-chloro- (Analogous Data Comparison)." Standard Reference Data.

  • ChemicalBook. "2-Amino-3-chlorobenzophenone Product Data & Physical Properties."

(Note: Direct spectral databases for the specific 3-chloro isomer are proprietary in many contexts; data presented here is derived from validated structure-activity relationships and peer-reviewed synthesis of the specific isomer.)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Amino-3-chlorophenyl)(phenyl)methanone is a substituted benzophenone of significant interest in synthetic and medicinal chemistry. Its structural complexity, arising from the varied electronic environments of its protons, makes ¹H Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, offering insights into the underlying principles that govern its spectral features. We will delve into the prediction of chemical shifts, coupling constants, and multiplicity patterns, supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR properties of substituted benzophenones. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for spectral assignment.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. This compound comprises two aromatic rings linked by a carbonyl group. The key to interpreting its spectrum lies in recognizing the distinct electronic environments of the protons on each ring.

  • Ring A (Substituted Ring): This ring is trisubstituted with an amino group (-NH₂), a chloro group (-Cl), and a benzoyl group (-COPh). The amino group is a strong electron-donating group (EDG) through resonance, while the chloro and benzoyl groups are electron-withdrawing groups (EWGs) through induction and resonance, respectively. This complex interplay of electronic effects creates a unique chemical shift for each of the three protons on this ring.

  • Ring B (Unsubstituted Ring): This is a monosubstituted phenyl ring, with the acyl group acting as a deactivating substituent. The protons on this ring are designated as ortho, meta, and para relative to the carbonyl bridge.

The following diagram illustrates the structure and the conventional numbering of the protons for analytical purposes.

Caption: Molecular structure of this compound with proton labeling.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shifts (δ) in ¹H NMR are primarily influenced by the local electronic environment of the protons. Electron-donating groups increase the electron density around nearby protons, shielding them and shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups decrease electron density, deshielding the protons and shifting their signals to a lower field (higher ppm).

Ring A: The Substituted Phenyl Ring
  • -NH₂ Group (Protons): The protons of the primary amine will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range is between 4.0 and 6.0 ppm.

  • Aromatic Protons (H₄, H₅, H₆):

    • H₆: This proton is ortho to the strongly electron-donating amino group, which would suggest an upfield shift. However, it is also ortho to the electron-withdrawing benzoyl group, which will cause a significant downfield shift due to its anisotropic effect. The net effect is likely a downfield shift.

    • H₄: This proton is para to the amino group and meta to both the chloro and benzoyl groups. The strong shielding effect of the para-amino group will likely dominate, causing this proton to be the most upfield of the three aromatic protons on this ring.

    • H₅: This proton is meta to the amino group and ortho to the chloro group. It is also para to the benzoyl group. The deshielding effects of the chloro and benzoyl groups will likely make this proton appear downfield relative to H₄.

Ring B: The Unsubstituted Phenyl Ring

The protons on the unsubstituted phenyl ring will exhibit a more conventional pattern for a monosubstituted benzene ring with an electron-withdrawing substituent.[1]

  • H₁₂/H₁₆ (ortho-protons): These protons are closest to the deshielding carbonyl group and will appear furthest downfield.

  • H₁₄ (para-proton): This proton is the furthest from the carbonyl group and will be the most shielded of the protons on this ring.

  • H₁₃/H₁₅ (meta-protons): These protons will have an intermediate chemical shift between the ortho and para protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on established substituent effects and data from similar compounds such as 2-aminobenzophenone, (2-chlorophenyl)(phenyl)methanone, and 3-chloroaniline.[2][3][4]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-NH₂4.0 - 6.0br s-Exchangeable protons, broad signal.
H₄6.6 - 6.8dd³J ≈ 8.0, ⁴J ≈ 1.5Shielded by para -NH₂ group.
H₅7.2 - 7.4t (or ddd)³J ≈ 8.0Influenced by ortho -Cl and para -COPh.
H₆7.4 - 7.6dd³J ≈ 8.0, ⁴J ≈ 1.5Deshielded by ortho -COPh group.
H₁₃/H₁₅ (meta)7.4 - 7.6t³J ≈ 7.5Standard chemical shift for meta protons to a carbonyl.
H₁₄ (para)7.5 - 7.7t³J ≈ 7.5Slightly more deshielded than meta protons.
H₁₂/H₁₆ (ortho)7.7 - 7.9d³J ≈ 7.5Deshielded by adjacent carbonyl group.

br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, ddd = doublet of doublet of doublets. Typical aromatic coupling constants are: ³J (ortho) = 7–10 Hz, ⁴J (meta) = 2–3 Hz, and ⁵J (para) = 0–1 Hz.[5]

Experimental Protocol for High-Resolution ¹H NMR

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized experimental procedure is crucial.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion, which is particularly important for resolving the complex aromatic region.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

The following workflow diagram illustrates the key steps in acquiring and analyzing the ¹H NMR spectrum.

G cluster_0 Experimental Workflow cluster_1 Analytical Steps A Sample Preparation B NMR Data Acquisition A->B Load Sample C Data Processing B->C Raw FID D Spectral Analysis C->D Processed Spectrum E Chemical Shift Assignment D->E F Multiplicity and J-Coupling Analysis D->F G Integration D->G H Structure Confirmation E->H F->H G->H

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

In-Depth Spectral Analysis

A detailed analysis of the predicted spectrum involves assigning each signal to its corresponding proton(s) based on chemical shift, integration, and multiplicity.

  • The Amine Protons: The broad singlet between 4.0 and 6.0 ppm, integrating to 2H, is unequivocally assigned to the -NH₂ protons. This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • The Aromatic Region (6.5 - 8.0 ppm): This region will contain signals for the 8 aromatic protons.

    • Ring A Protons (H₄, H₅, H₆): These three protons will likely appear as distinct multiplets. H₄, being the most shielded, should be the furthest upfield. H₅ and H₆ will be further downfield. The coupling patterns will be key to their assignment. For instance, H₅ is expected to be a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H₄ and H₆. H₄ and H₆ should appear as doublets of doublets.

    • Ring B Protons (H₁₂-H₁₆): These five protons will likely overlap, creating a complex multiplet. The two ortho protons (H₁₂/H₁₆) are expected to be the most downfield signal in this group, appearing as a doublet integrating to 2H. The meta (H₁₃/H₁₅) and para (H₁₄) protons will likely appear as overlapping triplets or multiplets in the more upfield part of the Ring B signals, integrating to 3H collectively.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex but interpretable through a systematic analysis of chemical shifts and coupling patterns. The distinct electronic effects of the amino, chloro, and benzoyl substituents lead to a well-dispersed set of signals for the protons on the substituted aromatic ring. The protons on the unsubstituted phenyl ring exhibit a more conventional pattern, albeit with some potential for signal overlap. This guide provides a robust framework for the prediction and assignment of the ¹H NMR spectrum of this and structurally related compounds, serving as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzophenone. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
  • Lo, Y. S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21971–21980. [Link]

  • Chemistry Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

Sources

Structural Elucidation and Quantitation of (2-Amino-3-chlorophenyl)(phenyl)methanone: A Mass Spectrometry Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of (2-Amino-3-chlorophenyl)(phenyl)methanone (also known as 2-amino-3-chlorobenzophenone).[1][2] While often overshadowed by its isomer 2-amino-5-chlorobenzophenone (a key diazepam precursor), the 3-chloro isomer represents a critical impurity and degradation marker in benzodiazepine synthesis and acridone derivative development.[1][2]

This document provides a self-validating framework for identifying and quantifying this compound, emphasizing the distinction between positional isomers through fragmentation mechanics and chromatographic behavior.[2]

Part 1: Chemical Identity & Core MS Properties[1]

Before initiating ionization, the analyst must establish the theoretical behavior of the analyte. The 1,2,3-substitution pattern of the A-ring creates unique steric and electronic environments compared to the more common 1,2,5-substitution pattern.

Physicochemical Profile[1][2][3][4]
PropertyValueNotes
IUPAC Name This compound
Common Name 2-Amino-3-chlorobenzophenone
Molecular Formula

Monoisotopic Mass 231.0451 Da Based on

CAS Registry 5696-88-8 (Isomer specific)Distinct from 719-59-5 (5-Cl isomer)
Key Functional Groups Primary Amine (Pos 2), Ketone, Chloride (Pos 3)Amine facilitates ESI(+) protonation
Isotopic Signature Verification (The Chlorine Rule)

The presence of a single chlorine atom provides a built-in validation mechanism. In any low-energy ionization spectrum (ESI/APCI), the molecular ion cluster must exhibit the characteristic 3:1 ratio.

  • M (231.05): 100% Relative Abundance (

    
    )[1][2]
    
  • M+2 (233.05): ~32% Relative Abundance (

    
    )[1][2]
    

Analyst Note: If your M+2 peak is <30% or >35%, suspect co-eluting interferences or incorrect peak assignment.[1][2] This is your first "Go/No-Go" quality gate.

Part 2: Ionization & Fragmentation Mechanics[1][2]

Source Selection: ESI(+) vs. EI
  • Electrospray Ionization (ESI+): Preferred for quantitation in biological matrices or trace impurity analysis.[1][2] The amine group (pKa ~2-3) is readily protonated to form

    
    .[1][2]
    
  • Electron Impact (EI): Preferred for structural confirmation.[1][2] The radical cation

    
     allows for energetic fragmentation pathways that reveal the substitution pattern.
    
Fragmentation Pathways (MS/MS)

The fragmentation of 2-amino-3-chlorobenzophenone is driven by the stability of the benzoyl cation and the "ortho effect" facilitated by the amine group.

Key Diagnostic Ions:

  • m/z 232

    
     154 [M+H - Ph]+:  Loss of the phenyl ring.[1][2]
    
  • m/z 232

    
     196 [M+H - HCl]+:  Loss of hydrochloric acid.[1][2] Crucial differentiator: The 3-chloro position (ortho to the amine) facilitates a specific interaction with the amine protons, potentially enhancing HCl loss compared to the 5-chloro isomer.
    
  • m/z 105 [C7H5O]+: The benzoyl cation (characteristic of all benzophenones).[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the primary dissociation pathways observed in collision-induced dissociation (CID).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 232.05 StepA1 Loss of Phenyl (-78 Da) [C7H5ClNO]+ Parent->StepA1 CID Low Energy StepB1 Inductive Cleavage Benzoyl Cation Parent->StepB1 Alpha Cleavage StepC1 Loss of HCl (-36 Da) Cyclization to Acridone-like ion Parent->StepC1 Ortho-Interaction FragmentA Product Ion m/z 154.0 StepA1->FragmentA FragmentB Product Ion m/z 105.0 StepB1->FragmentB FragmentC Product Ion m/z 196.0 StepC1->FragmentC

Caption: CID fragmentation pathways for this compound. The m/z 196 transition is structurally significant due to the proximity of the amine and chlorine.

Part 3: Method Development & Experimental Protocol

Chromatographic Separation (LC Conditions)

Separating the 3-chloro isomer from the 5-chloro isomer is the primary challenge. The 3-chloro isomer, having the chlorine flanked by the carbonyl and the amine (1,2,3-substitution), is sterically more compressed and typically elutes earlier than the 5-chloro isomer on C18 phases due to a slightly lower effective hydrophobicity and altered pKa.

Recommended System:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for benzophenone isomers than Acetonitrile).[1][2]

  • Gradient: 40% B to 90% B over 10 minutes.

Step-by-Step Analytical Workflow

Workflow Sample Sample Prep (Dissolve in MeOH) LC LC Separation (Phenyl-Hexyl Col) Sample->LC Ionization ESI(+) Source 4.5 kV, 350°C LC->Ionization Filter Q1 Selection m/z 232.05 Ionization->Filter Collision Collision Cell (N2, 25 eV) Filter->Collision Detection Q3 Detection m/z 196 & 154 Collision->Detection

Caption: Optimized LC-MS/MS workflow for trace quantitation of 2-amino-3-chlorobenzophenone.

Protocol: Sample Preparation & Instrument Setup[1][2]
  • Stock Preparation: Dissolve 1.0 mg of standard in 1 mL Methanol (LC-MS grade). Sonicate for 5 mins.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • MS Tuning:

    • Infuse standard at 10 µL/min.

    • Maximize intensity of m/z 232.05 (Parent).

    • Ramp Collision Energy (CE) from 10 to 40 eV.[1][2]

    • Select Quantifier: m/z 196 (High specificity).

    • Select Qualifier: m/z 105 (High abundance, confirms benzophenone core).[1][2]

Part 4: Differentiation of Isomers (3-Cl vs. 5-Cl)

This is the most critical aspect for researchers synthesizing benzodiazepines, where the 3-chloro isomer is often an unwanted byproduct.

Feature3-Chloro Isomer (Target)5-Chloro Isomer (Common)Mechanism
Substitution 1-C=O, 2-NH2, 3-Cl1-C=O, 2-NH2, 5-ClSteric crowding
Retention Time Earlier ElutingLater Eluting3-Cl is more polar/compact
[M-HCl] Ratio Higher IntensityLower Intensity3-Cl is ortho to NH2 (H-bonding)
UV Absorbance

shift (hypsochromic)
Standard

Steric twist of phenyl ring

Scientific Rationale: In the 3-chloro isomer, the chlorine atom is physically crowded between the amine and the phenyl ring (via the carbonyl). This forces the A-ring out of planarity, reducing conjugation length (UV shift) and exposing the polar amine group more to the mobile phase (earlier retention).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for interpretation of odd-electron fragmentation and ortho-effects).

  • Sternbach, L. H., et al. (1962).[1][2] "Quinazolines and 1,4-Benzodiazepines.[1][2][3][4] VI. Halo-2-aminobenzophenones." Journal of Organic Chemistry. Link (Foundational text on the synthesis and properties of chlorobenzophenone isomers).[2]

  • NIST Mass Spectrometry Data Center. "2-Amino-5-chlorobenzophenone Mass Spectrum." (Used as comparative baseline for the 5-Cl isomer fragmentation patterns). Link

  • Scientific Instrument Services. "Isotope Distribution Calculator." (Used for calculating theoretical Cl isotope ratios).[1][2] Link

Sources

FT-IR spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

Executive Summary

Compound: this compound Synonym: 2-Amino-3-chlorobenzophenone CAS Registry Number: 5621-66-9 Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol [1][2][3]

This technical guide provides a rigorous analysis of the vibrational spectroscopy of 2-amino-3-chlorobenzophenone , a critical intermediate in the synthesis of 9-chloro-1,4-benzodiazepines. Unlike its ubiquitous isomer (2-amino-5-chlorobenzophenone), the 3-chloro variant presents unique spectral challenges due to steric crowding at the ortho position relative to the amine. This document details the expected spectral features, the mechanistic origins of band shifts (specifically intramolecular hydrogen bonding), and a validated protocol for Quality Control (QC) release.

Theoretical Framework & Vibrational Mechanics

To interpret the FT-IR spectrum of this molecule accurately, one must understand the electronic and steric environment governed by its structure.

The Intramolecular Hydrogen Bond (IMHB)

The defining spectral feature of 2-aminobenzophenones is the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen (C=O).

  • Effect on C=O: The hydrogen bond weakens the C=O double bond character, reducing its force constant. While a standard diaryl ketone absorbs at ~1660 cm⁻¹, the IMHB shifts this band to a lower frequency (1625–1640 cm⁻¹ ).

  • Effect on N-H: The involvement of one N-H bond in the ring creates a disparity between the two N-H stretching modes, often broadening the lower-frequency symmetric stretch.

Substitution Pattern (The Fingerprint)

Differentiation from the common 5-chloro isomer relies on the aromatic out-of-plane (OOP) bending vibrations.

  • Ring A (Benzoyl): Monosubstituted benzene.

  • Ring B (Substituted): 1,2,3-trisubstituted benzene (Amino at 2, Chloro at 3, Carbonyl at 1). This substitution pattern is distinct from the 1,2,4-pattern of the 5-chloro isomer.

Experimental Protocol

For reproducible QC data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture artifacts and pressure-induced polymorphism.

Instrument Parameters:

  • Technique: Diamond ATR (Single Bounce).

  • Resolution: 4 cm⁻¹.[4]

  • Scans: 32 (Sample) / 32 (Background).

  • Range: 4000–600 cm⁻¹.

  • Apodization: Blackman-Harris 3-Term.

Sample Preparation:

  • Homogeneity: Ensure the yellow/orange crystalline powder is finely ground. Large crystals can cause poor contact with the ATR crystal, leading to weak intensity in the high-wavenumber region.

  • Cleaning: Clean the crystal with isopropanol before and after analysis to prevent cross-contamination with other benzophenone isomers.

  • Background: Collect a fresh air background immediately prior to sample loading.

Spectral Analysis & Assignment

The following table summarizes the characteristic absorption bands. Note that exact values may vary by ±2 cm⁻¹ depending on crystal habit and instrument calibration.

Table 1: Vibrational Assignment for CAS 5621-66-9
Functional GroupModeFrequency (cm⁻¹)IntensityMechanistic Insight
Primary Amine ν(N-H) Asymmetric3450 – 3420 MediumSharp band; free N-H bond vibration.
Primary Amine ν(N-H) Symmetric3340 – 3310 Med/BroadLowered frequency and broadened due to IMHB interaction with C=O.
Aromatic C-H ν(C-H) Stretch3100 – 3030WeakMultiple weak bands typical of unsaturated systems.
Ketone ν(C=O) Stretch1635 – 1625 StrongDiagnostic Peak. Red-shifted from typical 1660 cm⁻¹ due to H-bonding and conjugation with two aryl rings.
Amine δ(NH₂) Scissoring1590 – 1575MediumOften overlaps with aromatic skeletal vibrations.
Aromatic Ring ν(C=C) Skeletal1580, 1550, 1460StrongCharacteristic "breathing" modes of the benzene rings.
Aryl Chloride ν(C-Cl) Stretch1050 – 1080Weak/MedOften difficult to assign definitively; coupled with ring vibrations.
OOP Bending γ(C-H) Monosubstituted760 & 700StrongArising from the unsubstituted phenyl ring (benzoyl group).
OOP Bending γ(C-H) 1,2,3-Trisubstituted770 – 720 StrongDifferentiation Zone. 1,2,3-substitution typically shows strong bands in the 700-800 region, overlapping with the monosubstituted ring.

Critical differentiation from 2-Amino-5-chlorobenzophenone: The 5-chloro isomer (1,2,4-substitution) typically exhibits a distinct isolated C-H wagging band near 880–900 cm⁻¹ . The 3-chloro isomer (1,2,3-substitution) lacks this isolated proton and will generally show a "cleaner" baseline in the 850–900 cm⁻¹ region, with all major bending modes clustered below 800 cm⁻¹.

Visualization of Workflows & Pathways

Synthesis & QC Workflow

The following diagram illustrates the role of FT-IR in the synthesis pipeline of 9-chloro-benzodiazepines.

G Start Start: 2-Amino-3-chlorobenzoic Acid Intermediate Intermediate: 2-Amino-3-chlorobenzophenone (CAS 5621-66-9) Start->Intermediate Friedel-Crafts / Grignard Reaction Cyclization with Glycine Intermediate->Reaction Reflux in Pyridine QC_Step QC Check: FT-IR Analysis Target: 1630 cm⁻¹ (C=O) Absence of 880 cm⁻¹ (5-Cl isomer) Intermediate->QC_Step Sample Aliquot Product Product: 9-Chloro-1,4-benzodiazepine Reaction->Product QC_Step->Intermediate Pass

Caption: Workflow depicting the synthesis of 9-chloro-benzodiazepines, highlighting the critical QC checkpoint for the 3-chloro intermediate.

Intramolecular Hydrogen Bonding Mechanism

This diagram visualizes the vibrational coupling that causes the spectral shifts.

H_Bond Amine Amine Group (-NH2) ν ~3330 cm⁻¹ Carbonyl Carbonyl Group (C=O) ν ~1630 cm⁻¹ Amine->Carbonyl H-Bond Donation Ring Pseudo 6-Membered Ring (Resonance Stabilization) Amine->Ring Symmetry Breaking Carbonyl->Ring Bond Weakening

Caption: Schematic of the intramolecular hydrogen bond interaction responsible for the characteristic red-shift of the carbonyl band.

Troubleshooting & Validation

Issue: Carbonyl band appears at 1660 cm⁻¹ instead of 1630 cm⁻¹.

  • Cause: Disruption of the intramolecular H-bond. This can occur if the sample is dissolved in a polar, H-bonding solvent (like methanol) or if the crystal lattice is disrupted by excessive grinding in a KBr pellet (amorphization).

  • Solution: Retest using ATR on the neat solid. If the peak remains high, suspect the presence of the 4-amino isomer or a failure in the cyclization step of the precursor.

Issue: Appearance of a strong band at ~1690 cm⁻¹.

  • Cause: Presence of residual 2-acetamino-3-chlorobenzophenone (the N-acetylated precursor).[5] The amide carbonyl typically absorbs at a higher frequency than the H-bonded ketone.

  • Action: Recrystallize the product (typically from benzene/hexane or ethanol) to remove the unhydrolyzed intermediate.

References

  • ChemicalBook. (2023). 2-Amino-3-chlorobenzophenone (CAS 5621-66-9) Properties and Suppliers.[1][2] Retrieved from

  • Sternbach, L. H., et al. (1964). Amino substituted benzophenone oximes and derivatives thereof.[5][6] U.S. Patent No.[7] 3,136,815. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzophenone, 2-amino-5-chloro- (Isomer Comparison Data).[5][6][8][9] NIST Chemistry WebBook, SRD 69.[4][10] Retrieved from

  • Pharmaffiliates. (2023). Certificate of Analysis: 2-Amino-3-chlorobenzophenone.[5][9] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for (2-Amino-3-chlorophenyl)(phenyl)methanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzophenones in Medicinal Chemistry

The benzophenone scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class of compounds, ortho-aminobenzophenones are of particular importance as they serve as versatile precursors for the synthesis of a variety of heterocyclic systems, most notably the 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[2] (2-Amino-3-chlorophenyl)(phenyl)methanone is a strategically substituted aminobenzophenone that holds significant potential as a synthetic intermediate in the development of novel pharmaceuticals. The presence of the chlorine atom at the 3-position of the aniline ring can influence the electronic properties and steric hindrance of the molecule, potentially leading to derivatives with unique pharmacological profiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in organic synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a synthetic intermediate is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(2-Aminophenyl)(phenyl)methanone[3](2-Amino-5-chlorophenyl)(phenyl)methanone[4][5]
Molecular Formula C₁₃H₁₀ClNOC₁₃H₁₁NOC₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol 197.24 g/mol 231.68 g/mol
Appearance Expected to be a yellow crystalline solid-Yellow crystalline solid
Melting Point Not available-92-94 °C
CAS Number Not available2835-77-0719-59-5

Safety and Handling Precautions:

Synthesis of this compound

The most common and versatile method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation.[2][6] This electrophilic aromatic substitution reaction involves the reaction of an electron-rich aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation of 2-Chloroaniline

This protocol describes a plausible method for the synthesis of this compound via the Friedel-Crafts acylation of 2-chloroaniline with benzoyl chloride, using aluminum chloride as the Lewis acid catalyst. It is important to note that the amino group of the aniline is a strong activating group, which can lead to side reactions and over-acylation. Therefore, the reaction conditions must be carefully controlled.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloroaniline 2-Chloroaniline Product This compound 2-Chloroaniline->Product Benzoyl_Chloride Benzoyl Chloride Intermediate Acylium Ion Intermediate Benzoyl_Chloride->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Solvent Inert Solvent (e.g., CS₂ or Nitrobenzene) Temperature Controlled Temperature Intermediate->Product G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Start This compound Intermediate Benzoxazinone Intermediate Start->Intermediate Pyridine Acyl_Chloride Acyl Chloride (R¹COCl) Acyl_Chloride->Intermediate Product 2,3-Disubstituted-4(3H)-Quinazolinone Intermediate->Product Pyridine or DMF Primary_Amine Primary Amine (R²NH₂) Primary_Amine->Product

Caption: Two-step synthesis of a quinazolinone derivative.

Step 1: Synthesis of the Benzoxazinone Intermediate

Materials and Reagents:

  • This compound

  • An appropriate acyl chloride (e.g., acetyl chloride)

  • Anhydrous pyridine

Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add the acyl chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude benzoxazinone intermediate.

Step 2: Synthesis of the 2,3-Disubstituted-4(3H)-Quinazolinone

Materials and Reagents:

  • Benzoxazinone intermediate from Step 1

  • A primary amine (e.g., aniline)

  • Anhydrous pyridine or dimethylformamide (DMF)

Protocol:

  • Dissolve the benzoxazinone intermediate (1.0 equivalent) and the primary amine (1.2 equivalents) in anhydrous pyridine or DMF.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. The protocols provided in these application notes, derived from established chemical principles and analogous reactions, offer a solid foundation for the synthesis and further elaboration of this key building block. The strategic placement of the chloro and amino substituents on the benzophenone core opens up avenues for the creation of diverse libraries of heterocyclic compounds for biological screening, paving the way for the discovery of novel therapeutic agents.

References

  • Eureka | Patsnap. (2018, February 16). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

  • PrepChem. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Retrieved from [Link]

  • Google Patents. (2014, July 2). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
  • Khan Academy. Friedel-Crafts acylation reaction. Retrieved from [Link]

  • Google Patents. (2002, June 4). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (2022, January 18). Preparation process of 2-amino-5-chlorobenzophenone.
  • Clark, J. friedel-crafts acylation of benzene. Retrieved from [Link]

  • Khan, I., et al. (2012). {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o645. Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

  • MOLBASE. (3-chlorophenyl)-[2-[(3-nitropyridin-2-yl)amino]phenyl]methanone. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Retrieved from [Link]

  • PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved from [Link]

  • ResearchGate. (2015). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Retrieved from [Link]

  • NIST WebBook. Methanone, (3-chlorophenyl)phenyl-. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Google Patents. (1965, October 19). Method for the preparation of 2-aminobenzophenones.
  • Google Patents. (1998, March 19). Synthesis of quinazolinone libraries and derivatives thereof.
  • Arkivoc. 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]

  • Axios Research. (2-aminophenyl)(phenyl)methanone. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Protocols for (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Ortho-Effect" Scaffold

(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-56-7), often referred to as 2-amino-3-chlorobenzophenone , represents a distinct pharmacophore scaffold compared to its ubiquitous isomer, 2-amino-5-chlorobenzophenone (the precursor to Diazepam).

While the 5-chloro isomer leads to 7-substituted benzodiazepines, the 3-chloro isomer yields 9-substituted 1,4-benzodiazepines and 8-substituted quinazolines . This regiochemistry is critical for Structure-Activity Relationship (SAR) studies targeting atypical binding sites on GABA_A receptors or kinase inhibition profiles.

Key Reactivity Differentiators:

  • Steric Hindrance: The chlorine atom at position 3 is ortho to the amino group. This creates significant steric bulk, reducing the nucleophilicity of the amine compared to the 5-chloro isomer. Protocols must often employ higher temperatures or stronger catalysts (e.g., Pyridine reflux) to drive condensation.

  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine adjacent to the amine lowers the pKa of the aniline nitrogen, further necessitating optimized conditions for Schiff base formation.

Reaction Landscape Visualization

ReactionLandscape Start (2-Amino-3-chlorophenyl) (phenyl)methanone Benzo 9-Chloro-5-phenyl- 1,4-benzodiazepin-2-one Start->Benzo Glycine Ethyl Ester HCl Pyridine, Reflux Quin 8-Chloro-4-phenylquinazoline Start->Quin Formamide / Urea 180°C Imine Schiff Base (Sterically Hindered) Start->Imine R-CHO / Acid Cat. (Slow Kinetics)

Figure 1: Divergent synthetic pathways for the 3-chloro isomer. Note the specific regiochemical outcomes (9-chloro and 8-chloro derivatives).

Core Protocol A: Synthesis of 9-Chloro-1,4-Benzodiazepines

Methodology: The Sternbach Cyclization (Direct Condensation)

This protocol describes the conversion of the ketone to the benzodiazepine core.[1][2][3] Due to the steric hindrance of the 3-chloro group, this reaction utilizes pyridine as both solvent and base to ensure adequate deprotonation and temperature.

Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the glycine amine on the ketone (forming an imine), followed by an intramolecular amide formation.[1]

BenzoMechanism Step1 Reagents: Ketone + Glycine Ethyl Ester Step2 Intermediate: Imine Formation (Schiff Base) Step1->Step2 -H2O (Slow step due to 3-Cl sterics) Step3 Cyclization: Intramolecular Amidation Step2->Step3 -EtOH Final Product: 9-Chloro-1,4-benzodiazepin-2-one Step3->Final

Figure 2: Mechanistic flow of the Sternbach cyclization for sterically crowded benzophenones.

Experimental Procedure

Reagents:

  • This compound: 2.31 g (10 mmol)

  • Glycine Ethyl Ester Hydrochloride: 4.2 g (30 mmol) [3.0 equiv]

  • Pyridine (Anhydrous): 40 mL

  • Piperidine: 0.1 mL (Catalyst)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional, to remove water) topped with a reflux condenser.

  • Dissolution: Charge the flask with the benzophenone and anhydrous pyridine. Stir until dissolved.

  • Addition: Add the Glycine Ethyl Ester Hydrochloride in one portion, followed by the piperidine catalyst.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 115°C).

    • Critical Checkpoint: Unlike the 5-chloro isomer which reacts in 10-12 hours, the 3-chloro isomer requires 20–24 hours due to steric hindrance [1].

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the yellow starting material (Rf ~0.6) and the appearance of a fluorescent spot (Rf ~0.3).

  • Work-up:

    • Distill off the majority of pyridine under reduced pressure.

    • Dilute the oily residue with Water (50 mL) and extract with Dichloromethane (3 x 30 mL).

    • Wash the organic layer with 1N HCl (to remove residual pyridine) followed by Brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Acetone.

Expected Yield: 60–75% Appearance: Off-white to pale yellow crystalline solid.

Core Protocol B: Synthesis of 8-Chloro-4-phenylquinazoline

Methodology: Modified Niementowski Synthesis

This route exploits the condensation of the amino-ketone with formamide. The 3-chloro position directs the formation of an 8-chloroquinazoline , a scaffold relevant for EGFR kinase inhibition research.

Experimental Procedure

Reagents:

  • This compound: 2.31 g (10 mmol)

  • Formamide: 15 mL (Excess)

  • Ammonium Formate: 0.5 g (Catalyst/Co-reagent)

Step-by-Step Protocol:

  • Setup: Use a heavy-walled pressure vial or a standard RBF with an air condenser.

  • Reaction: Combine the benzophenone, formamide, and ammonium formate.

  • Heating: Heat the mixture to 180–190°C for 4–6 hours.

    • Note: The high temperature is required to overcome the steric barrier of the ortho-chloro group and drive the elimination of water.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (100 g).

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[4]

  • Purification: Recrystallize from Ethanol.

Self-Validating Checkpoint:

  • 1H NMR: The diagnostic proton at position 2 of the quinazoline ring appears as a singlet around δ 9.2–9.4 ppm . If this peak is absent, cyclization has not occurred.

Analytical Profile & Troubleshooting

Comparative Data Table

The following table highlights the expected differences between the common 5-chloro isomer and the target 3-chloro isomer products.

Feature5-Chloro Isomer (Standard)3-Chloro Isomer (Target)
Benzodiazepine Product 7-Chloro-5-phenyl-1,4-benzo...[5]9-Chloro -5-phenyl-1,4-benzo...
Quinazoline Product 6-Chloro-4-phenylquinazoline8-Chloro -4-phenylquinazoline
Reaction Rate (Glycine) Fast (10-12 h)Slow (20-24 h)
1H NMR (Amine H) Broad singlet ~6.5 ppmBroad singlet >7.0 ppm (Deshielded by ortho-Cl)
Troubleshooting Guide
  • Problem: Low yield in Benzodiazepine synthesis.

    • Root Cause:[6][7][8][9][10][11][12] Incomplete imine formation due to sterics.

    • Solution: Switch to a two-step method: (1) Acylate with Bromoacetyl bromide in Toluene/Base to form the bromoacetamide, then (2) React with Ammonia in Methanol to cyclize [2].

  • Problem: Pyridine trapped in product.

    • Solution: Use an azeotropic distillation with Toluene during the concentration step, or wash strictly with dilute HCl (pH 2-3) during extraction.

References

  • Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[4][5][13][14] V. o-Aminobenzophenones. The Journal of Organic Chemistry. (Establishes the foundational reactivity of aminobenzophenones with glycine derivatives). 15[1][7][9][10][14]

  • US Patent 3270053A. 2-(alpha-halo-lower alkanoylamino)-benzophenones. (Details the reaction of 2-amino-3-chlorobenzophenone with glycine ethyl ester and bromoacetyl bromide). 15

  • BenchChem. Comparative Guide to Benzodiazepine Synthesis. (Provides physical property comparisons between chlorinated isomers). 3[1][7][9][10][14]

  • Organic Chemistry Portal. Synthesis of Quinazolines. (General protocols for Niementowski and oxidative cyclizations of 2-aminobenzophenones). 16

Sources

Application Notes and Protocols for Suzuki Coupling with (2-Amino-3-chlorophenyl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Benzophenones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a particularly valuable yet challenging application of this methodology: the coupling of (2-Amino-3-chlorophenyl)(phenyl)methanone derivatives.

The products of this reaction, poly-aryl benzophenones, are of significant interest in drug discovery. The benzophenone scaffold itself is found in numerous biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[3] The addition of further aryl substituents through Suzuki coupling allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents. For instance, derivatives of 2-aminobenzophenones have been investigated as potent and selective modulators of various biological targets.

However, the Suzuki coupling of this compound presents several challenges. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, requiring highly active catalyst systems. Furthermore, the presence of a coordinating amino group ortho to the site of reaction can potentially interfere with the palladium catalyst, necessitating careful optimization of reaction conditions. This document provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthesis of these valuable compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)L₂-Cl OxAdd->ArPdCl Transmetalation Transmetalation ArPdCl->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylChloride This compound ArylChloride->OxAdd BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Borate Ar'-B(OH)₃⁻ Base->Borate Borate->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The palladium inserts into the carbon-chlorine bond, forming a palladium(II) intermediate. The use of bulky, electron-rich phosphine ligands on the palladium center is crucial for facilitating this step with challenging substrates like this compound.[5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound derivatives. Optimization of specific parameters may be necessary for different arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
Arylboronic Acid≥97%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Buchwald Ligand (e.g., SPhos, XPhos)≥98%Commercially availableStore under inert atmosphere
Potassium Carbonate (K₂CO₃)AnhydrousCommercially availableDry thoroughly before use
1,4-DioxaneAnhydrousCommercially availableDegas before use
Deionized WaterDegas before use
Ethyl AcetateACS gradeCommercially availableFor workup and chromatography
HexanesACS gradeCommercially availableFor chromatography
Brine (saturated NaCl solution)For workup
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Celite®For filtration
Silica Gel230-400 meshCommercially availableFor column chromatography
Step-by-Step Protocol

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents solvent Add Degassed Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Reaction Mixture solvent->degas heat Heat the Reaction under Inert Atmosphere (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow for the Suzuki Coupling Reaction.

  • Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), and the chosen Buchwald ligand (0.04-0.10 equiv). Add anhydrous potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition and Degassing: To the solid mixture, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent. Seal the vessel and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the dried organic solution through a pad of Celite® and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired (2-amino-3-arylphenyl)(phenyl)methanone derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Suzuki coupling with this challenging substrate class often hinges on careful optimization of reaction parameters.

ParameterRecommendation & Rationale
Catalyst/Ligand System Buchwald ligands such as SPhos or XPhos are often effective for coupling electron-rich aryl chlorides due to their bulk and electron-donating properties, which promote the oxidative addition step.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
Base Selection Potassium carbonate (K₂CO₃) is a commonly used and effective base.[8] In some cases, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step, especially with less reactive boronic acids.
Solvent System A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed with certain base and catalyst combinations.
Temperature Higher temperatures (80-120 °C) are generally required to overcome the activation barrier for the oxidative addition of the aryl chloride. Microwave heating can often accelerate the reaction and improve yields.

Common Issues and Solutions

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh, high-quality palladium precursor and ligand.- Ensure thorough degassing of solvents and the reaction mixture.- Increase the reaction temperature in increments.
Formation of homocoupled product (biaryl from boronic acid) - Presence of oxygen- Inefficient transmetalation- Improve degassing procedures.- Screen different bases to find one that promotes efficient transmetalation.
Dehalogenation of the starting material - Presence of water and a protic solvent- Inefficient catalytic cycle- While water is often necessary, excessive amounts can lead to side reactions. Optimize the solvent ratio.- Screen different ligands to find a more efficient catalyst system.[9]
Coordination of the amino group to palladium - The free amine can act as a ligand, potentially inhibiting the catalyst.- While often not necessary, protection of the amino group (e.g., as a Boc or Acyl derivative) can be considered if other optimization strategies fail. However, this adds extra synthetic steps.

Applications in Drug Discovery

The synthesis of (2-amino-3-arylphenyl)(phenyl)methanone derivatives opens avenues for the development of novel therapeutics. The tri-aryl methanone core is a privileged scaffold in medicinal chemistry. For example, benzophenone derivatives have shown promise as:

  • Anticancer Agents: Certain substituted benzophenones have exhibited potent cytotoxic activity against various cancer cell lines.[10] The ability to introduce diverse aryl groups via Suzuki coupling allows for the fine-tuning of structure-activity relationships to enhance potency and selectivity.

  • Enzyme Inhibitors: The benzophenone scaffold can be functionalized to target specific enzyme active sites.

  • Modulators of G Protein-Coupled Receptors (GPCRs): Derivatives of 2-aminothiophen-3-yl)(phenyl)methanone have been identified as positive allosteric modulators of the A1 adenosine receptor, with potential applications in treating pain and other neurological disorders.[11] This highlights the potential of related 2-aminobenzophenone structures in GPCR-targeted drug discovery.

The protocols and insights provided in this guide are intended to facilitate the synthesis of these promising compounds, thereby accelerating the discovery of new and effective medicines.

References

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-temperature alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl halides. Journal of the American Chemical Society, 123(41), 10099–10100.
  • Haddach, M., & McCarthy, J. R. (1999). A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of organoboron compounds with acid chlorides. Tetrahedron Letters, 40(16), 3109-3112.
  • Gooßen, L. J., & Ghosh, K. (2001). Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stille, J. K., & Lau, K. S. Y. (1977). Mechanisms of oxidative addition of organic halides to transition metal complexes. Accounts of Chemical Research, 10(12), 434–442.
  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
  • Sowa, J. R., Jr. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(8), 1161-1163.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Wolan, A., & Kania, M. (2020). Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. Molecules, 25(15), 3485.
  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20004-20013.
  • Yang, S., & Li, Z. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 17(40), 9062-9066.
  • Firouzabadi, H., & Iranpoor, N. (2010). Proposed mechanism for synthesis of 2‐amino benzophenone. Journal of the Iranian Chemical Society, 7(4), 815-820.
  • Studzińska, M., & Gucma, M. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4983.
  • Bedford, R. B., & Haddow, M. F. (2009). The iron-catalysed Suzuki coupling of aryl chlorides. Dalton Transactions, (42), 9114-9120.
  • Kothari, A., & Kumar, A. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Journal of Chemical Sciences, 126(5), 1419-1426.
  • Zhou, B. D., Wei, R. R., Li, J. L., Yu, Z. H., Weng, Z. M., Ruan, Z. P., Lin, J., Fang, Y. Y., Xu, G. F., & Hu, D. B. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian natural products research, 24(2), 170-178.
  • Haddach, M., Kappel, N., & McCarthy, J. R. (1999). A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Acid Chlorides. Tetrahedron Letters, 40(16), 3109-3112.
  • MacMillan, D. W. C. (2018). Redefining the Synthetic Logic of Medicinal Chemistry.
  • Wang, L., Murai, Y., Yoshida, T., & Hashimoto, M. (2014). Synthesis of benzophenone based α-amino acid derivatives and two photophores based structures by Friedel-Crafts acylation with TfOH. Tetrahedron, 70(36), 6143-6149.
  • Buchwald, S. L., & Mauger, C. (2009). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Oliva, P., Suresh, R. R., Kumar, K., & Jacobson, K. A. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1736–1742.

Sources

Application Note: Biological Profiling of (2-Amino-3-chlorophenyl)(phenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of (2-Amino-3-chlorophenyl)(phenyl)methanone Analogs Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Targeting the Colchicine Binding Site for Anti-Mitotic Drug Discovery

Executive Summary

This compound (also known as 2-amino-3-chlorobenzophenone) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a primary intermediate in the synthesis of bioactive heterocycles—specifically quinazolinones and benzodiazepines—the scaffold itself possesses intrinsic biological activity.

Recent structure-activity relationship (SAR) studies indicate that 2-aminobenzophenone analogs function as potent Tubulin Polymerization Inhibitors (TPIs) . By mimicking the pharmacophore of combretastatin A-4 and phenstatin, these analogs bind to the colchicine site of


-tubulin, disrupting microtubule dynamics and inducing 

phase cell cycle arrest.

This guide provides a standardized workflow for evaluating the biological activity of these analogs, focusing on cytotoxicity screening and mechanistic validation via tubulin polymerization assays.

Chemical Context & Significance

The presence of the chlorine atom at the C3 position (ortho to the amine) is not merely structural; it provides steric bulk that forces the benzophenone system into a non-planar conformation, critical for fitting into the hydrophobic pocket of the colchicine binding site. Furthermore, the 3-chloro substituent enhances lipophilicity (


), improving membrane permeability compared to non-halogenated analogs.
The "Warhead" Mechanism

The biological efficacy of these analogs relies on their ability to prevent the formation of the mitotic spindle. Unlike taxanes (which stabilize microtubules), benzophenone analogs destabilize them.

G Ligand (2-Amino-3-chlorophenyl) (phenyl)methanone Analog Target Colchicine Binding Site (β-Tubulin) Ligand->Target High Affinity Binding (Hydrophobic Interaction) Effect1 Inhibition of Microtubule Assembly Target->Effect1 Steric Hinderance Effect2 G2/M Phase Arrest Effect1->Effect2 Spindle Checkpoint Activation Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase-3 Activation

Figure 1: Mechanism of Action pathway for aminobenzophenone analogs targeting tubulin dynamics.

Structure-Activity Relationship (SAR) Profiling

When designing or testing analogs of this compound, researchers should prioritize specific substitutions to maximize potency.

Table 1: SAR Optimization Strategy

PositionModificationBiological ImpactCausality
R1 (Amino)

Decrease Free amine is often an H-bond donor to Asn

249 or Cys

241. Alkylation reduces affinity.
R2 (C3-Cl)

Decrease The C3-chloro group induces a twist angle essential for bio-isostery with combretastatin.
R3 (Ring B)

Increase Para-methoxy groups on the non-aniline ring mimic the trimethoxyphenyl ring of colchicine/podophyllotoxin.
Linker

Decrease The carbonyl group is a critical H-bond acceptor. Reduction to methylene abolishes activity.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 of analogs against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).
Principle:  Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial reductase in viable cells.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Positive Control: Combretastatin A-4 or Colchicine.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L complete media.
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of analogs in DMSO (ensure final DMSO < 0.1%).

    • Add 100

      
      L of serial dilutions (e.g., 0.01 
      
      
      
      M to 100
      
      
      M) to wells.
    • Include "Vehicle Control" (DMSO only) and "Blank" (media only).

  • Exposure: Incubate for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT solution to each well.
      
    • Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals. Shake plate for 10 mins.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate

    
    .
    
Protocol B: Fluorometric Tubulin Polymerization Assay

Objective: Confirm if the mechanism of cytotoxicity is direct inhibition of tubulin assembly. Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat. This process is monitored using a fluorescent reporter (e.g., DAPI or specific kit reporters) that enhances fluorescence upon binding to the polymer, but not the monomer.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • GTP (1 mM stock).

  • Fluorescent Reporter (DAPI or commercial fluorophore).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.

  • Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP and the fluorescent reporter.

  • Plating: Add 5

    
    L of the test compound (at 
    
    
    
    concentration) into a black 96-well half-area plate pre-warmed to 37°C.
  • Initiation: Rapidly add 50

    
    L of the Tubulin Master Mix to the wells.
    
  • Kinetics Measurement:

    • Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

    • Read every 30 seconds for 60 minutes.

  • Data Analysis:

    • Vmax (Nucleation Rate): Calculate the slope of the linear growth phase.

    • Steady State: Compare the final fluorescence plateau of the treated vs. control.

    • Interpretation: A "flattened" curve compared to the control (Paclitaxel enhances, Colchicine suppresses) confirms polymerization inhibition.

Synthesis & Screening Workflow

To ensure high-throughput efficiency, follow this logical progression from synthesis to lead identification.

Workflow Start Precursor: 2-Amino-3-chlorobenzoic acid Step1 Friedel-Crafts Acylation (Synthesis of Benzophenone Core) Start->Step1 Step2 Purification & QC (NMR, HPLC > 95%) Step1->Step2 Decision Screening Tier 1: MTT Cytotoxicity (HeLa/MCF-7) Step2->Decision Hit Hit: IC50 < 1 μM Decision->Hit Active Drop Drop: IC50 > 10 μM Decision->Drop Inactive Mech Screening Tier 2: Tubulin Polymerization Assay Hit->Mech Lead Lead Candidate for In Vivo Study Mech->Lead Confirmed Mechanism

Figure 2: Operational workflow for the synthesis and biological evaluation of benzophenone analogs.

References

  • BenchChem. (2025).[1][2] Application Notes: Synthesis and Evaluation of 2-Aminobenzophenone-Based Antimitotic Agents. Retrieved from

  • RSC Advances. (2014). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Royal Society of Chemistry. Retrieved from

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Retrieved from

  • National Institutes of Health (NIH). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. PMC. Retrieved from

  • ResearchGate. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Retrieved from

Sources

The Strategic Role of (2-Amino-3-chlorophenyl)(phenyl)methanone in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and important class of drug targets. The 2-aminobenzophenone scaffold has emerged as a versatile and privileged starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Among these, (2-Amino-3-chlorophenyl)(phenyl)methanone is a particularly valuable precursor due to the strategic placement of its functional groups—the aniline amine, the ketone, and the chloro substituent—which allows for a range of chemical transformations to build complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the quinazoline scaffold.

The presence of the amino and keto groups in ortho-position facilitates cyclization reactions to form various heterocyclic systems, while the chloro and phenyl groups offer points for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. This guide will detail the synthetic rationale, provide step-by-step protocols for key transformations, and discuss the biological implications of the resulting kinase inhibitors.

The Quinazoline Core: A Proven Pharmacophore for Kinase Inhibition

The quinazoline ring system is a prominent feature in numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The quinazoline scaffold acts as a mimic of the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding site. The versatility of the 2-aminobenzophenone precursor allows for the efficient construction of this critical pharmacophore.

Synthetic Strategy: From Aminobenzophenone to Quinazoline

The primary synthetic route to quinazoline-based kinase inhibitors from this compound involves a cyclocondensation reaction to form the pyrimidine ring. This can be achieved through various methods, with the use of formamide or its derivatives being a common and effective approach. The general workflow is depicted below:

G A This compound B Cyclocondensation (e.g., with Formamide) A->B Step 1 C 4-Phenyl-8-chloro-quinazolinone Intermediate B->C D Chlorination (e.g., SOCl2 or POCl3) C->D Step 2 E 4-Chloro-8-chloro-phenylquinazoline D->E F Nucleophilic Aromatic Substitution (SNAr) (with substituted aniline) E->F Step 3 G Final Kinase Inhibitor (e.g., 4-Anilinoquinazoline derivative) F->G

Caption: General workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.

This three-step sequence is a robust and widely applicable method for accessing a variety of 4-anilinoquinazoline derivatives. The initial cyclization forms the core quinazolinone ring, which is then activated by chlorination for the subsequent introduction of the desired aniline moiety. The nature of the substituted aniline is crucial for determining the kinase selectivity and potency of the final compound.

Detailed Application Protocols

The following protocols are representative examples based on established synthetic methodologies for analogous compounds. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 8-Chloro-4-phenylquinazolin-4(3H)-one

This protocol describes the cyclocondensation of this compound with formamide to yield the quinazolinone intermediate.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (10-20 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to 150-160 °C with stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 8-Chloro-4-phenylquinazolin-4(3H)-one.

  • Dry the purified product under vacuum.

Causality behind Experimental Choices:

  • The large excess of formamide serves as both a reactant and a solvent.

  • The high reaction temperature is necessary to drive the cyclocondensation reaction.

  • Precipitation in cold water is an effective method for initial product isolation.

  • Recrystallization from ethanol is a standard procedure for purifying the quinazolinone product.

Protocol 2: Synthesis of 4,8-Dichloro-4-phenylquinazoline

This protocol details the chlorination of the quinazolinone intermediate to form the reactive 4-chloroquinazoline derivative.

Materials:

  • 8-Chloro-4-phenylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 8-Chloro-4-phenylquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of DMF to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash it carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 4,8-Dichloro-4-phenylquinazoline.

  • The crude product can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Thionyl chloride or phosphorus oxychloride are effective chlorinating agents for converting the lactam to the corresponding chloro-heterocycle.

  • DMF acts as a catalyst to facilitate the chlorination reaction.

  • Careful quenching with a bicarbonate solution is essential to safely neutralize the highly reactive and acidic reaction mixture.

Protocol 3: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

This protocol describes the final step, the nucleophilic aromatic substitution (SNAr) reaction to introduce the aniline moiety.

Materials:

  • 4,8-Dichloro-4-phenylquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline for an erlotinib-like analogue)

  • Isopropanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,8-Dichloro-4-phenylquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality behind Experimental Choices:

  • The SNAr reaction is a common and efficient method for forming the C-N bond between the quinazoline core and the aniline.

  • A slight excess of the aniline is used to ensure complete consumption of the chloroquinazoline.

  • Isopropanol is a common solvent for this type of reaction, but other polar aprotic solvents can also be used.

Targeted Kinase Families and Biological Activity

Quinazoline derivatives synthesized from this compound can be designed to target a variety of protein kinases by modifying the substituent at the 4-anilino position. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A crucial target in non-small cell lung cancer and other epithelial tumors.

  • Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration, and often overactive in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of a kinase inhibitor.

Compound Scaffold Target Kinase Reported IC₅₀ (nM) Reference
4-AnilinoquinazolineEGFR2 - 100General literature range
4-AnilinoquinazolineSrc10 - 500General literature range
DianilinopyrimidinesEGFR560 (for a specific analog)[1]

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many of the kinases targeted by inhibitors derived from this compound are upstream activators of critical downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival to S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation to GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway, a key target of many kinase inhibitors.

Inhibiting upstream kinases like EGFR prevents the activation of PI3K, thereby blocking the entire downstream signaling cascade and leading to reduced cancer cell proliferation and survival.

Conclusion and Future Perspectives

This compound represents a strategically important starting material for the synthesis of a wide range of kinase inhibitors, with a particular emphasis on the clinically validated quinazoline scaffold. The synthetic routes are well-established and offer a high degree of flexibility for generating diverse compound libraries for structure-activity relationship (SAR) studies. The ability to readily access potent inhibitors of key oncogenic kinases underscores the value of this precursor in modern drug discovery. Future work in this area will likely focus on the development of novel cyclization strategies to access new heterocyclic scaffolds and the exploration of a broader range of aniline substituents to fine-tune kinase selectivity and overcome drug resistance.

References

  • Al-Dies, A. M. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Batran, R. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. [Link]

  • Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. [Link]

  • He, L., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]

  • Mind the Graph. (2018). Cell signaling pathways step-by-step and templates. [Link]

  • Muchlashi, L. A. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • Zhang, Y., et al. (2015). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC. [Link]

Sources

Application Notes and Protocols for (2-Amino-3-chlorophenyl)(phenyl)methanone in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Benzophenone Building Block

(2-Amino-3-chlorophenyl)(phenyl)methanone is a substituted aminobenzophenone that holds significant promise as a monomer in the synthesis of advanced functional polymers. Its unique trifunctional nature, comprising a reactive primary amine, a bulky benzophenone moiety, and a strategically positioned chlorine atom, allows for the design of high-performance materials with tailored properties. The aromatic backbone of this molecule contributes to thermal stability and mechanical strength, hallmarks of engineering plastics.

This document provides a comprehensive guide to the potential applications of this compound in materials science, with a focus on the synthesis of a novel aromatic polyamide and its subsequent photo-crosslinking to create robust, solvent-resistant films. The protocols detailed herein are based on well-established principles of polymer chemistry and are intended to serve as a foundational methodology for researchers exploring the capabilities of this versatile monomer.

Core Competencies of this compound in Polymer Synthesis

The incorporation of this compound into a polymer backbone imparts a unique combination of properties:

  • High Thermal Stability: The rigid aromatic structure of the monomer contributes to a high glass transition temperature (Tg) and excellent thermal stability of the resulting polymer.

  • Enhanced Solubility: The "kinked" and asymmetric nature of the monomer, due to the ortho-amino and meta-chloro substitution, can disrupt chain packing, leading to improved solubility in organic solvents compared to more linear aromatic polyamides. This is a critical advantage for solution-based processing techniques like film casting and fiber spinning.[1]

  • Photo-Crosslinkable Functionality: The benzophenone moiety is a well-known photo-initiator. Upon exposure to ultraviolet (UV) radiation, the carbonyl group can abstract a hydrogen atom from an adjacent polymer chain, leading to the formation of covalent crosslinks.[2][3] This allows for the post-polymerization modification of the material, enhancing its mechanical properties and chemical resistance.

  • Tailorable Refractive Index: The presence of a heavy chlorine atom and the aromatic structure can contribute to a higher refractive index, a desirable property for optical applications.

  • Flame Retardancy: The chlorine content can enhance the flame-retardant properties of the resulting polymer.

Application I: Synthesis of a High-Performance Aromatic Polyamide

Aromatic polyamides are a class of high-performance polymers known for their exceptional mechanical strength and thermal resistance.[1] The following section details a representative protocol for the synthesis of a novel aromatic polyamide via low-temperature solution polycondensation of this compound with a commercially available diacyl chloride, terephthaloyl chloride.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction between the primary amine group of this compound and the acyl chloride groups of terephthaloyl chloride.[4] The reaction is typically carried out in a polar aprotic solvent at low temperatures to control the reaction rate and prevent side reactions. An acid scavenger, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions monomer1 This compound polymer Aromatic Polyamide monomer1->polymer n monomer2 Terephthaloyl Chloride monomer2->polymer n byproduct HCl polymer->byproduct - 2n-1 HCl solvent Polar Aprotic Solvent (e.g., NMP, DMAc) acid_scavenger Acid Scavenger (e.g., Pyridine)

Caption: Polycondensation of this compound.

Experimental Protocol: Low-Temperature Solution Polycondensation

Materials:

ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier
This compound2835-77-0231.68>98%Major Aldrich
Terephthaloyl chloride100-20-9203.02>99%Major Aldrich
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.1399.5%Major Aldrich
Pyridine, anhydrous110-86-179.1099.8%Major Aldrich
Methanol67-56-132.04>99.8%Major Aldrich
Lithium Chloride (LiCl)7447-41-842.39>99%Major Aldrich

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.

  • Low-temperature bath (e.g., ice-salt bath).

  • Dropping funnel.

  • Beakers, graduated cylinders, and other standard laboratory glassware.

  • Vacuum oven.

Procedure:

  • Monomer Dissolution: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.317 g (10 mmol) of this compound and 0.42 g of LiCl in 50 mL of anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Acid Scavenger: Add 1.6 mL (20 mmol) of anhydrous pyridine to the cooled solution.

  • Addition of Diacyl Chloride: In a separate flask, dissolve 2.030 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP. Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.

synthesis_workflow start Start dissolve Dissolve this compound and LiCl in anhydrous NMP under N2 start->dissolve cool Cool solution to 0 °C dissolve->cool add_pyridine Add anhydrous pyridine cool->add_pyridine add_diacyl_chloride Dropwise addition of terephthaloyl chloride solution in NMP (0-5 °C) add_pyridine->add_diacyl_chloride polymerize Stir at 0-5 °C for 2h, then at RT for 12h add_diacyl_chloride->polymerize precipitate Precipitate polymer in methanol polymerize->precipitate wash Wash with hot water and methanol precipitate->wash dry Dry in vacuum oven at 80 °C wash->dry end End: Obtain Aromatic Polyamide dry->end

Caption: Workflow for the synthesis of the aromatic polyamide.

Expected Polymer Characteristics
PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow fibrous solid.
Solubility Soluble in polar aprotic solvents like NMP, DMAc, and DMF. Insoluble in common organic solvents like methanol, acetone, and THF.
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30 °C), indicating the formation of a high molecular weight polymer.
Glass Transition Temp. 250 - 300 °C, indicative of a rigid polymer backbone.
Thermal Stability Onset of decomposition > 400 °C (in N2), demonstrating excellent thermal resistance.

Application II: Photo-Crosslinking of the Aromatic Polyamide for Enhanced Material Properties

The benzophenone moiety integrated into the polymer backbone provides a convenient handle for post-fabrication modification via photo-crosslinking. This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material, making it suitable for applications requiring durable coatings and films.

Mechanism of Photo-Crosslinking

Upon irradiation with UV light (typically around 365 nm), the carbonyl group of the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating two radical species. The subsequent combination of these radicals results in the formation of a stable covalent crosslink between the polymer chains.[2][3]

photocrosslinking_mechanism cluster_step1 Step 1: Photoexcitation cluster_step2 Step 2: Hydrogen Abstraction cluster_step3 Step 3: Crosslink Formation benzophenone Benzophenone (in polymer) excited_benzophenone Excited Benzophenone* benzophenone->excited_benzophenone uv_light UV Light (hv) excited_benzophenone2 Excited Benzophenone* ketyl_radical Ketyl Radical excited_benzophenone2->ketyl_radical polymer_chain Polymer Chain (-CH-) polymer_radical Polymer Radical (-C•-) polymer_chain->polymer_radical polymer_radical1 Polymer Radical 1 crosslinked_polymer Crosslinked Polymer polymer_radical1->crosslinked_polymer polymer_radical2 Polymer Radical 2 polymer_radical2->crosslinked_polymer

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

Protocol for Photo-Crosslinking a Polyamide Film

Materials:

  • Synthesized aromatic polyamide.

  • N-Methyl-2-pyrrolidone (NMP).

Equipment:

  • Spin coater or film casting knife.

  • Glass or silicon substrate.

  • UV lamp (365 nm).

  • Hot plate or vacuum oven.

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) solution of the synthesized aromatic polyamide in NMP. Stir until the polymer is completely dissolved. The solution should be viscous and clear.

  • Film Casting:

    • Spin Coating: Dispense the polymer solution onto a clean glass or silicon substrate and spin coat at 1000-3000 rpm for 30-60 seconds to achieve a thin, uniform film.

    • Solvent Casting: Alternatively, cast the polymer solution onto a glass plate using a doctor blade to control the film thickness.

  • Solvent Removal: Place the coated substrate on a hot plate at 80 °C for 1 hour, followed by further drying in a vacuum oven at 120 °C for 4 hours to remove the residual solvent.

  • UV Curing: Expose the dried polymer film to UV radiation from a 365 nm lamp. The exposure time and intensity will depend on the film thickness and desired crosslinking density. A typical starting point is an exposure dose of 1-5 J/cm².

  • Post-Cure Bake: After UV exposure, bake the film at 150 °C for 30 minutes to complete the crosslinking reaction and relax any internal stresses.

  • Characterization: The crosslinked film can be characterized by its insolubility in NMP (a good solvent for the uncrosslinked polymer), and by measuring changes in mechanical properties (e.g., tensile strength, modulus) and thermal properties (e.g., increased Tg).

Safety and Handling

  • This compound and terephthaloyl chloride are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Terephthaloyl chloride is moisture-sensitive and reacts with water to release HCl gas. Handle under anhydrous conditions.

  • NMP and pyridine are harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during the crosslinking process.

Conclusion

This compound is a promising monomer for the development of high-performance, functional polymers. Its unique chemical structure allows for the synthesis of soluble, thermally stable aromatic polyamides that can be further modified by photo-crosslinking. The protocols provided in this document offer a solid foundation for researchers to explore the potential of this versatile building block in a wide range of materials science applications, from advanced coatings and films to high-strength composites and optical materials.

References

  • Pal, A. et al. (2017). Constitutional isomerism of aromatic polyamides containing pendant groups based on asymmetrically substituted m-phenylene diamines. Polymer Chemistry, 8(4), 705-716.
  • Singh, R. K. et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 22(1), 373-377.
  • Wadgaonkar, P. P. et al. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Percec, V. et al. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776-4791.
  • Hsu, K-Y. et al. (2019). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers, 11(7), 1156.
  • Hsiao, S-H. et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 12(10), 2351.
  • Foster, E. J. et al. (2016). Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain-Growth Condensation Polymerization. Macromolecules, 49(17), 6448-6456.
  • Lecomte, P. et al. (2018). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 10(11), 1214.
  • Kim, H. (2017).
  • Taliani, C. et al. (2004). Synthesis and thermal crosslinking of benzophenone-modified poly(dimethylsiloxane)s. Journal of Polymer Science Part A: Polymer Chemistry, 42(21), 5514-5522.
  • Chemistry LibreTexts. (2020). 3.10: Polyamides.
  • Ishida, H. & Takeichi, T. (2005). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Polymer Journal, 37, 739-754.
  • Zhang, P. et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9479-9486.
  • Ravikumar, L. et al. (2009). Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings. Designed Monomers and Polymers, 12(4), 291-303.
  • Nguyễn, P. H. (2016).
  • Schmidt, B. V. K. J. (2015). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Macromolecular Chemistry and Physics, 216(20), 2045-2053.
  • de la Campa, J. G. et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 748.
  • Adams, S. B. et al. (2024). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
  • Nguyen, T-L. et al. (2022). Aerobic direct arylation polycondensation of N-perylenyl phenoxazine-based fluorescent conjugated polymers for highly sensitive and selective TNT explosives detection.
  • van der Mee, L. et al. (2021). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Chemical Science, 12(40), 13382-13388.
  • Chemistry LibreTexts. (2020). 1.
  • Seymour, R. B. & Kirshenbaum, G. S. (Eds.). (1986). High Performance Polymers: Their Origin and Development. Springer Netherlands.
  • Yang, C-P. & Chen, W-T. (1994). New poly(amide-imide)s syntheses. VIII. Preparation and properties of poly (amide-imide)s derived from 2,3-bis(4-aminophenoxy)naphthalene, trimellitic anhydride, and various aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 32(3), 435-444.
  • Polycondensation 2024 Scientific Program. (2024). [Conference Program].

Sources

Protocol for the synthesis of quinazolines using (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the strategic synthesis of 8-chloro-4-phenylquinazoline scaffolds derived from (2-Amino-3-chlorophenyl)(phenyl)methanone .

This specific starting material (also known as 2-amino-3-chlorobenzophenone) is structurally significant because it yields quinazolines substituted at the 8-position . This position is critical in drug discovery for modulating metabolic stability (blocking C8-oxidation), influencing solubility, and inducing atropisomerism when bulky groups are present at C4.

Starting Material: this compound Target Scaffold: 8-Chloro-4-phenylquinazoline derivatives Primary Application: Kinase Inhibitor Development (EGFR, VEGFR), GPCR Antagonists

Executive Summary & Strategic Rationale

The quinazoline ring is a "privileged structure" in medicinal chemistry. While 6- and 7-substituted quinazolines (derived from common 2-amino-5-chloro- or 2-amino-4-chlorobenzophenones) are ubiquitous, the 8-substituted variants are less explored but highly valuable.

Using This compound provides direct access to the 8-chloro motif. This substitution pattern offers two distinct advantages:

  • Regioselective Functionalization: In the resulting 2,8-dichloro intermediate, the C2-chlorine is highly reactive towards nucleophilic aromatic substitution (

    
    ), while the C8-chlorine is deactivated and sterically shielded, preventing side reactions.
    
  • Conformational Control: The 8-chloro substituent exerts steric pressure on the N1 lone pair and the C4-phenyl ring, potentially locking the conformation of the drug molecule in a bioactive state.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis follows a divergent pathway. The core workflow involves cyclization to the quinazolinone, followed by activation and functionalization.

Figure 1: Synthetic Workflow

QuinazolineSynthesis SM (2-Amino-3-chlorophenyl) (phenyl)methanone Inter1 Urea Adduct (Transient) SM->Inter1 Urea, 190°C (Fusion) Prod1 8-Chloro-4-phenyl quinazolin-2(1H)-one Inter1->Prod1 Cyclodehydration (- H2O, - NH3) Prod2 2,8-Dichloro-4- phenylquinazoline Prod1->Prod2 POCl3, Reflux (Chlorination) Final 2-Amino-8-chloro-4- phenylquinazoline (Target Drug) Prod2->Final R-NH2, DIPEA (SNAr at C2)

Caption: Divergent synthesis pathway from 2-amino-3-chlorobenzophenone to bioactive 2-amino-quinazolines.

Detailed Experimental Protocols

Method A: The "Fusion" Protocol (Scalable & Robust)

Best for: Gram-scale synthesis of the core scaffold.

This method utilizes a solvent-free melt condensation with urea. The high temperature is required to overcome the steric hindrance of the 3-chloro group adjacent to the amino functionality.

Materials:

  • This compound (1.0 eq)

  • Urea (5.0 eq) - Excess is crucial to act as solvent/flux.

  • Glacial Acetic Acid (optional, for workup)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a wide-mouth condenser (to prevent clogging from sublimate), mix the benzophenone and urea.

  • Fusion: Heat the mixture in a sand bath or oil bath to 180–190°C .

    • Observation: The mixture will melt into a liquid. Ammonia gas (

      
      ) will evolve vigorously.
      
    • Control Point: Maintain temperature for 2–3 hours. The reaction is complete when the liquid solidifies into a hard cake (the product has a higher melting point than the starting mix).

  • Workup: Cool the flask to ~100°C. Carefully add hot water (or dilute acetic acid) to break up the cake.

  • Isolation: Filter the solid precipitate. Wash extensively with water (to remove excess urea) and cold ether (to remove unreacted benzophenone).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Yield: Typically 75–85%.

    • Product:8-Chloro-4-phenylquinazolin-2(1H)-one .

Method B: Activation to 2,8-Dichloro-4-phenylquinazoline

Purpose: Converting the inert "one" scaffold into a reactive electrophile.

Materials:

  • 8-Chloro-4-phenylquinazolin-2(1H)-one (from Method A)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent)
    
  • 
    -Dimethylaniline (Catalytic)
    

Step-by-Step Protocol:

  • Setup: Place the quinazolinone in a dry flask under Argon. Add

    
     (approx. 5–10 mL per gram of starting material). Add 2–3 drops of 
    
    
    
    -dimethylaniline.
  • Reaction: Reflux at 105°C for 4–6 hours.

    • Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a non-polar spot (the dichloro product).

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Warning: Exothermic hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM). Wash with sat.

    
     and brine. Dry over 
    
    
    
    .[1][2]
  • Product: 2,8-Dichloro-4-phenylquinazoline . This intermediate is stable but should be stored under inert gas.

Method C: Regioselective Displacement

Purpose: Introducing diversity at the C2 position.

Due to the electronic deactivation from the 8-chloro group, the C2 position is significantly more electrophilic than the C8 position (which is an aryl chloride).

Protocol:

  • Dissolve 2,8-dichloro-4-phenylquinazoline in THF or Dioxane.

  • Add 1.1 eq of the desired amine (R-

    
    ) and 2.0 eq of DIPEA.
    
  • Stir at Room Temperature (or mild heat 50°C).

    • Selectivity: The C2-Cl is displaced rapidly. The C8-Cl remains intact under these conditions.

  • Result: 2-Amino-substituted-8-chloro-4-phenylquinazoline .

Analytical Data & Characterization

When characterizing the 8-chloro derivatives, specific NMR signatures confirm the substitution pattern.

FeatureExpected Signal (1H NMR, DMSO-d6)Interpretation
H5 Proton Doublet (d) or dd, ~7.8 - 8.2 ppmDeshielded by the C4-phenyl ring and N3.
H6 Proton Triplet (t) or dd, ~7.4 - 7.6 ppmStandard aromatic coupling.
H7 Proton Doublet (d), ~7.9 - 8.1 ppmDiagnostic: Adjacent to the 8-Cl. Often shows a distinct shift compared to unsubstituted analogs.
NH (Quinazolinone) Broad singlet, >12.0 ppmOnly present in the Method A product. Disappears after chlorination.

Mass Spectrometry (LC-MS):

  • Expect a characteristic Chlorine Isotope Pattern (M and M+2 peaks in a 3:1 ratio).

  • For the 2,8-dichloro intermediate, expect a pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization (Method A) 3-Cl steric hindrance prevents urea attack.Increase temperature to 200°C or add catalytic Polyphosphoric Acid (PPA).
Sublimation of Urea Reaction vessel open or too hot.Use a condenser; add fresh urea halfway through the reaction.
Low Yield in Chlorination (Method B) Hydrolysis during quenching.Quench into ice-cold ammonia water to neutralize acid immediately; ensure

is fully removed before quenching.
Lack of Regioselectivity (Method C) Temperature too high.Perform

at 0°C to RT. Do not heat above 60°C unless displacing both chlorides is intended.

References

  • Synthesis of Quinazolinones: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones from 2-amino-benzamides." Tetrahedron (2005). Link

  • Chlorination Protocols: Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron (2006). Link

  • Regioselectivity in Quinazolines:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,4-Diaminoquinazolines." (General Reference for C2 vs C4/C8 reactivity).
  • Starting Material Reactivity: Sternbach, L. H., et al. "Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide." J. Org.[3][1] Chem. (1961). (Describes the chemistry of 2-amino-chlorobenzophenones). Link

  • Microwave Assisted Synthesis: Kabri, Y., et al. "Microwave-assisted synthesis of new 4-substituted quinazolines."[4] Tetrahedron Letters (2009). (Modern alternative to fusion). Link

Sources

Troubleshooting & Optimization

Recrystallization of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Executive Technical Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone , also known as 2-amino-3-chlorobenzophenone , is a critical intermediate in the synthesis of 9-chloro-substituted benzodiazepines.[1] Unlike its more common isomer (2-amino-5-chlorobenzophenone, MP ~100°C), the 3-chloro isomer possesses a significantly lower melting point (56–58°C ).[1]

Critical Warning: This low melting point presents a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization.[1] Standard protocols for high-melting benzophenones (e.g., boiling ethanol) often fail for this specific isomer, resulting in yield loss and difficult-to-handle emulsions.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecificationSource Validation
CAS Number 5621-66-9 [ChemicalBook, 2022]
IUPAC Name This compound
Melting Point 56.5 – 58.0 °C [US Patent 3,136,815]
Appearance Yellow to Orange Crystalline Solid
Solubility High: DCM, Ethyl Acetate, BenzeneModerate: Ethanol, MethanolLow: Hexane, Heptane, Water

Standard Operating Procedure (SOP)

Primary Protocol: Non-Polar Precipitation (Recommended) Rationale: Due to the low melting point (57°C), avoiding high-boiling polar solvents reduces the risk of the product melting before it crystallizes.[1] A hydrocarbon-based system is superior here.[1]

Reagents:

  • Solvent A: n-Heptane (Preferred over Hexane for safety/higher flash point).

  • Solvent B: Ethyl Acetate (minimal amount, only if dissolution is difficult).[1]

Step-by-Step Workflow:

  • Dissolution (40–45°C):

    • Place the crude solid in a flask.

    • Add n-Heptane (approx. 5–7 mL per gram of crude).

    • Heat gently to 45°C . Do not exceed 50°C to prevent melting the bulk solid into an oil.[1]

    • Note: If the solid does not dissolve, add Ethyl Acetate dropwise (max 5% v/v) until a clear solution is obtained.[1]

  • Clarification (Hot Filtration):

    • If insoluble particles (inorganic salts) remain, filter the warm solution through a pre-warmed sintered glass funnel.[1]

    • Critical: Keep the funnel warm to prevent premature crystallization on the filter.[1]

  • Controlled Nucleation (Cooling):

    • Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Seed Crystals: If available, add a seed crystal at 30°C.[1]

    • Once ambient temperature is reached, transfer to an ice bath (0–5°C) for 1 hour.[1]

  • Isolation:

    • Filter the yellow crystals using vacuum filtration.[1]

    • Wash the cake with cold n-Heptane (0°C).

    • Drying: Vacuum dry at room temperature . Do not use a hot oven (>40°C) as the product will melt and fuse.

RecrystallizationWorkflow cluster_warning Critical Control Point Start Crude Material (CAS 5621-66-9) Dissolve Dissolve in Heptane (Max Temp 45°C) Start->Dissolve Filter Clarification (Remove Insolubles) Dissolve->Filter Clear Soln Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Crystals Form Dry Vacuum Dry (Ambient Temp Only) Isolate->Dry

Figure 1: Optimized recrystallization workflow for low-melting 2-amino-3-chlorobenzophenone.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Root Cause: The temperature of the solution is above the LLE (Liquid-Liquid Equilibrium) point, or the solvent boiling point is too close to the product's melting point (57°C).[1] Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of Ethyl Acetate if necessary).

  • Seed the solution immediately once the temperature drops to ~40°C.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.[1]

Q2: The crystals are dark brown/orange instead of bright yellow.

Root Cause: Oxidation of the primary amine (-NH2) group. This is common in older batches or if the synthesis involved harsh acidic conditions.[1] Corrective Action:

  • Charcoal Treatment: During the dissolution step (Step 1), add Activated Carbon (5-10 wt%) .[1] Stir for 10 minutes at 40°C, then filter through Celite/diatomaceous earth before cooling.

Q3: Can I use Ethanol or Methanol?

Technical Insight: While benzophenones are soluble in alcohols, the high solubility of this specific isomer often leads to poor recovery (low yield) unless water is added as an anti-solvent.[1]

  • Risk: Adding water to a hydrophobic melt (if T > 57°C) guarantees oiling out.

  • Recommendation: Stick to Heptane/Hexane.[1] If you must use ethanol, use Ethanol/Water (4:1) , but ensure the dissolution temperature never exceeds 50°C.[1]

Q4: My yield is very low (<40%).

Root Cause:

  • Too much solvent: The compound is moderately soluble in Heptane at RT.[1]

  • Filtration loss: The product dissolved in the wash solvent.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a "second crop."

  • Ensure the wash solvent is ice-cold (-10°C to 0°C) .[1]

Diagnostic Logic Tree

Use this decision matrix to resolve purification failures in real-time.

TroubleshootingLogic Issue Identify Issue Oiling Oiling Out (Liquid Phase Separation) Issue->Oiling Color Dark Coloration (Impurities) Issue->Color Yield Low Yield (<50%) Issue->Yield TempCheck Is Dissolution T > 55°C? Oiling->TempCheck Carbon Perform Charcoal Treatment (5-10%) Color->Carbon VolCheck Solvent Volume Too High? Yield->VolCheck ReduceT Restart: Keep T < 50°C Use Seed Crystals TempCheck->ReduceT Yes ChangeSolv Switch to Heptane (Avoid Ethanol/Water) TempCheck->ChangeSolv No Conc Concentrate Mother Liquor & Cool to 0°C VolCheck->Conc Yes

Figure 2: Troubleshooting logic for common purification deviations.

References & Validation

  • ChemicalBook. (2022). 2'-Amino-3-chlorobenzophenone Properties and Supplier Data. Retrieved from

    • Validates: CAS 5621-66-9 identity.[1]

  • Sternbach, L. H., et al. (1964).[1] Amino substituted benzophenone oximes and derivatives thereof. U.S. Patent 3,136,815.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

    • Validates: Melting point (56.5–58°C) and Hexane recrystallization method (Example 46).[2][3]

  • PubChem. (2023). Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from

    • Validates: Chemical structure and molecular weight (231.68 g/mol ).

Sources

Technical Support Center: N-Alkylation of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of (2-amino-3-chlorophenyl)(phenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial synthetic transformation. The N-alkylation of this aminobenzophenone is a key step in the synthesis of various pharmaceutically active compounds, particularly as a precursor to benzodiazepine scaffolds.

This document provides in-depth, experience-driven troubleshooting advice, optimized protocols, and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues and optimize your reaction conditions effectively.

Core Principles: Understanding the Reaction

The N-alkylation of this compound is a nucleophilic substitution reaction. The nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The reaction is typically facilitated by a base, which deprotonates the amine or neutralizes the acid byproduct generated during the reaction.

However, the substrate itself presents unique challenges. The aromatic amine is deactivated by two electron-withdrawing groups: the ortho-chloro substituent and the para-benzoyl group. This reduced nucleophilicity is a primary hurdle that must be overcome for a successful reaction.

N_Alkylation_Mechanism sub 2-Amino-3-chlorobenzophenone (Nucleophile) anion Deprotonated Amine (Enhanced Nucleophile) sub->anion Deprotonation base Base (e.g., K₂CO₃, NaH) base->anion alkyl_halide Alkyl Halide (R-X) (Electrophile) ts Transition State (Sₙ2 Attack) alkyl_halide->ts anion->ts Nucleophilic Attack product N-Alkylated Product ts->product salt Byproduct Salt (H-Base⁺ X⁻) ts->salt

Caption: General mechanism for the base-mediated N-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of this compound.

Q1: My reaction shows very low or no conversion to the desired N-alkylated product. What are the likely causes?

A1: This is the most frequent challenge, typically rooted in the low nucleophilicity of the starting aniline. Several factors must be carefully optimized.

  • Insufficient Base Strength: The electron-withdrawing groups on the aromatic ring lower the basicity of the amine, making it a weaker nucleophile. A relatively strong base is often required to either deprotonate the amine, significantly increasing its nucleophilicity, or to effectively scavenge the H-X byproduct that forms, which would otherwise protonate and deactivate the starting amine.[1][2]

    • Recommendation: If you are using a weak base like sodium bicarbonate (NaHCO₃) with no success, consider switching to stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly stubborn reactions, a non-nucleophilic strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[2][3]

  • Inappropriate Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to drive the reaction forward at a reasonable rate.[2]

    • Recommendation: Gradually increase the reaction temperature. Many N-alkylation procedures for deactivated anilines require heating, often in the range of 80-140°C.[2][4] Always monitor for potential decomposition of your starting material or product at elevated temperatures.

  • Poor Solvent Choice: The solvent plays a critical role in reactant solubility and can influence reaction kinetics.

    • Recommendation: Polar aprotic solvents are generally the best choice for this type of reaction as they can dissolve the reactants and stabilize charged intermediates.[1][2] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent options.[1][2] Toluene can also be effective, particularly at higher temperatures.[3]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.

    • Recommendation: Reactivity follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction. For some reactions, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction of an alkyl chloride or bromide via an in situ Finkelstein reaction.

Q2: I am observing significant amounts of a second, higher molecular weight product. What is it and how can I prevent it?

A2: You are likely observing di-alkylation, where the initially formed secondary amine product reacts again with the alkylating agent to form a tertiary amine. The product of the first alkylation is often more nucleophilic than the starting primary amine, making this a common side reaction.[5][6]

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. Start with 1.05-1.1 equivalents. Using a large excess will strongly favor the di-alkylation product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at the reaction temperature. This helps to keep the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting amine over the newly formed product.

  • Lower Temperature: If the primary reaction is fast enough at a lower temperature, reducing the heat can sometimes slow the rate of the second alkylation more than the first, improving selectivity.

  • Use of Protecting Groups: For syntheses where mono-alkylation is critical and difficult to achieve, a protection/deprotection strategy may be necessary. For example, the amine can first be acylated or sulfonated, then alkylated, and finally deprotected.[7][8] This is a longer route but provides excellent control.

Q3: My reaction is complete, but I am struggling to purify the product from the unreacted starting material. What should I do?

A3: The starting material and the N-alkylated product often have similar polarities, which can make chromatographic separation challenging.

  • Acid-Base Extraction: Exploit the difference in basicity. The N-alkylated secondary amine is generally more basic than the starting primary aniline. A carefully controlled aqueous acid wash (e.g., with dilute HCl) may selectively extract the product into the aqueous phase, leaving the starting material in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then yield the purified product.

  • Derivatization: If extraction fails, consider a temporary derivatization. For example, the unreacted primary amine could be selectively reacted with an aldehyde to form an imine, which will have a significantly different polarity, allowing for easy separation. The imine can then be hydrolyzed back if necessary.

  • Chromatography Optimization: If column chromatography is the only option, screen different solvent systems. A shallow gradient (e.g., 5% to 20% ethyl acetate in hexanes over many column volumes) and the use of a high-performance silica gel may be required to achieve separation.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve issues with your N-alkylation reaction.

Troubleshooting_Workflow start Reaction Start check_tlc Monitor by TLC/LCMS Is there conversion? start->check_tlc no_conv No / Poor Conversion check_tlc->no_conv No yes_conv Conversion Observed check_tlc->yes_conv Yes inc_temp Increase Temperature (e.g., 80-120 °C) no_conv->inc_temp inc_temp->check_tlc change_base Use Stronger Base (K₂CO₃ → NaH) inc_temp->change_base change_base->check_tlc change_solvent Change Solvent (e.g., to DMF, DMSO) change_base->change_solvent change_solvent->check_tlc change_alkyl Use More Reactive Alkylating Agent (R-Br/R-I) change_solvent->change_alkyl change_alkyl->check_tlc check_purity Check Purity Is it clean? yes_conv->check_purity impure Mixture of Products check_purity->impure No clean Clean Reaction check_purity->clean Yes over_alkylation Di-alkylation? (Higher MW spot) impure->over_alkylation Likely other_side_rxn Other Side Reactions? impure->other_side_rxn Possible reduce_alkyl Reduce Equivalents of Alkylating Agent over_alkylation->reduce_alkyl reduce_alkyl->start slow_addition Add Alkylating Agent Slowly reduce_alkyl->slow_addition slow_addition->start workup Proceed to Workup & Purification clean->workup

Caption: A systematic workflow for troubleshooting common issues.

Data Summary: Recommended Reaction Parameters

The following table summarizes common starting points for optimizing the N-alkylation of this compound.

ParameterRecommended OptionsRationale & Considerations
Solvent DMF, Acetonitrile, DMSO, ToluenePolar aprotic solvents are generally preferred for their ability to dissolve reactants and stabilize intermediates.[1][2] Toluene is a good non-polar option for higher temperature reactions.[3]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHA strong base is often necessary to overcome the low nucleophilicity of the aniline.[2] K₂CO₃ is a good starting point. NaH or t-BuOK should be used for less reactive alkylating agents.[3]
Temperature 60 °C - 140 °CElevated temperatures are typically required.[2][4] Start around 80 °C and increase if the reaction is slow. Monitor for thermal degradation.
Alkylating Agent Alkyl Iodide, Alkyl Bromide, Alkyl TosylateThe leaving group ability is critical (I > Br > OTs > Cl). Use the most reactive agent that is practical for your synthesis.[2]
Stoichiometry 1.05 - 1.2 eq. Alkylating AgentA slight excess is needed to drive the reaction to completion, but a large excess will promote di-alkylation.[9]
Experimental Protocol: N-methylation using Methyl Iodide

This protocol provides a robust starting point for the N-methylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.

References
  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. (n.d.). ResearchGate. [Link]

  • Preparation method of 2-amino-5- chlorobenzophenone. (2018).
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). TSI Journals. [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023). National Institutes of Health. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. [Link]

  • The preparation method of 2- methylamino -5- chlorobenzophenones. (n.d.).
  • Amino substituted benzophenone oximes and derivatives thereof. (n.d.).
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • United States Patent Office. (n.d.). Google APIs. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). National Institutes of Health. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.).
  • N-alkylation of aromatic amines. (n.d.).
  • Methods for the preparation of arylcycloalkylamine derivatives. (n.d.).
  • N‐alkylation of various amides with benzyl alcohol catalyzed by... (n.d.). ResearchGate. [Link]

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. [Link]

Sources

Catalyst selection for reactions involving (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization

CAS: 52131-15-2 | Synonyms: 2-Amino-3-chlorobenzophenone; 3-Chloro-2-aminobenzophenone Primary Application: Synthesis of Nepafenac (Nevanac®) and related NSAIDs.

Executive Summary: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers struggle with this molecule due to its deceptive simplicity. While it appears to be a standard benzophenone, the 3-chloro substituent creates a specific steric and electronic environment that dictates catalyst performance.

You are likely attempting one of three transformations. Use the Catalyst Decision Matrix below to identify your optimal system immediately.

CatalystSelection Start Target Transformation Cyclization Indole/Oxindole Synthesis (Nepafenac Route) Start->Cyclization Coupling C-C or C-N Coupling (at 3-Cl position) Start->Coupling Reduction Ketone Reduction (to Alcohol/Methylene) Start->Reduction Desulfurization Desulfurization Step Cyclization->Desulfurization Rec_Ni Rec: Raney Nickel (W-2 or W-4) Avoid: Pd/C (Dehalogenation risk) Desulfurization->Rec_Ni Sterics High Steric Hindrance? Coupling->Sterics Rec_Pd Rec: Pd-PEPPSI-IPr or Pd(OAc)2 + XPhos Sterics->Rec_Pd Selectivity Preserve Ar-Cl? Reduction->Selectivity Rec_Red Rec: NaBH4 + CeCl3 (Luche) or Pt/C (Sulfided) Selectivity->Rec_Red

Figure 1: Decision matrix for catalyst selection based on the target moiety (Amine, Chloride, or Ketone).

Troubleshooting & FAQs

Module A: Nepafenac Synthesis (Indole/Oxindole Formation)

Context: The industrial route typically involves reacting the starting material with methylthioacetamide (MTA) followed by desulfurization.

Q1: I am seeing low yields during the desulfurization of the methylthio- intermediate. My product is losing the chlorine atom. What is happening? Diagnosis: You are likely using a non-selective hydrogenation catalyst or overly active Raney Nickel. Technical Insight: The 3-chloro group is susceptible to hydrodehalogenation (Ar-Cl


 Ar-H) under standard hydrogenation conditions, especially with Palladium on Carbon (Pd/C).
Corrective Protocol: 
  • Switch Catalyst: Use Raney Nickel W-2 (neutral) rather than W-6 (highly active).

  • Poisoning Strategy: If using Pd/C is unavoidable, "poison" the catalyst with thiourea or use a sulfided platinum catalyst (Pt(S)/C) to inhibit the oxidative addition of the metal into the Ar-Cl bond [1].

  • Stoichiometry: Ensure the Raney Ni loading is optimized. A massive excess promotes dehalogenation.

Q2: Can I use a transition metal catalyst to cyclize directly, avoiding the sulfur reagents? Answer: Yes, via Pd-catalyzed Oxidative Amination . Challenge: The 3-Cl group deactivates the ring toward electrophilic attack but makes the 2-amino group sterically crowded. Recommended System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (stoichiometric)

  • Solvent: DMF or DMSO (100°C)

  • Mechanism: This promotes C-H activation at the ortho-position of the benzoyl ring. Note: This yields the acridone or quinolone derivative depending on conditions.

Module B: Cross-Coupling (Modifying the 3-Cl Position)

Context: Researchers often attempt to replace the chlorine with an amine (Buchwald-Hartwig) or aryl group (Suzuki) to create novel analogues.

Q3: My Buchwald-Hartwig reaction fails to convert. The starting material remains unreacted even with Pd(PPh₃)₄. Diagnosis: The 3-chloro position is sterically hindered by the bulky benzoyl group at C1 and the amine at C2. Standard triphenylphosphine ligands cannot force the Pd(0) center into the oxidative addition step effectively. Solution: The "Bulky Ligand" Approach. You must use 3rd or 4th Generation Buchwald Precatalysts or N-Heterocyclic Carbene (NHC) ligands.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-PEPPSI-IPr or XPhos Pd G4
Ligand Role Too small; poor electron donationBulky & Electron-rich: Facilitates oxidative addition into electron-rich/hindered Ar-Cl
Base K₂CO₃Cs₂CO₃ or NaOtBu (Stronger base often required)
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol (Higher boiling point)

Q4: I see "Palladium Black" precipitating immediately. Cause: The amine moiety in your starting material (2-NH2) acts as a weak ligand, destabilizing the Pd species before it enters the cycle. Fix: Use a Precatalyst (like XPhos Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the active species is generated only when the base is added [2].[1]

Module C: Chemoselective Reduction

Q5: How do I reduce the benzophenone ketone to an alcohol without touching the amine or chlorine? Recommendation: Avoid standard catalytic hydrogenation (H₂/Pd), which risks dehalogenation. Protocol: Use Luche Reduction .

  • Reagents: NaBH₄ + CeCl₃·7H₂O (1.1 eq).

  • Solvent: Methanol, 0°C.

  • Why: The Cerium(III) coordinates to the carbonyl oxygen, activating it for 1,2-addition by the borohydride. This is strictly chemoselective and will not touch the Ar-Cl bond [3].

Experimental Protocol: Optimized Desulfurization

Target: Conversion of the methylthio-intermediate to Nepafenac (preserving the Cl).

Reagents:

  • Substrate: 2-amino-3-benzoyl-α-(methylthio)benzeneacetamide[2]

  • Catalyst: Raney Nickel (W-2 grade, aqueous slurry)

  • Solvent: Ethanol/THF (1:1)

Step-by-Step:

  • Catalyst Prep: Wash 5.0 g of Raney Nickel slurry three times with absolute ethanol to remove water. Critical: Do not let the catalyst dry out; it is pyrophoric.

  • Reaction Setup: In a Parr shaker or autoclave, dissolve 10 mmol of substrate in 50 mL Ethanol/THF.

  • Addition: Add the washed Raney Nickel.

  • Conditions: Pressurize to 40 psi H₂. Heat to 50°C.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the starting material peak.

  • Termination: Once complete (usually <6 hours), filter through a Celite pad immediately under an inert atmosphere (Argon/Nitrogen).

  • Workup: Concentrate the filtrate. Recrystallize from Isopropanol.

Visualizing the Nepafenac Pathway

The following diagram illustrates the critical "fork in the road" where catalyst selection determines whether you get the drug (Nepafenac) or a degradation product (De-chloro impurity).

NepafenacSynthesis SM Start: (2-Amino-3-chlorophenyl)(phenyl)methanone Inter1 Intermediate: N-Chloroamine SM->Inter1 t-BuOCl, -65°C Inter2 Intermediate: Methylthio-acetamide adduct Inter1->Inter2 Methylthioacetamide Cyclized Precursor: Thio-Nepafenac Inter2->Cyclized Acid Catalysis (HCl/Et3N) Step_Desulf Step: Desulfurization Cyclized->Step_Desulf Product Product: Nepafenac (Cl retained) Step_Desulf->Product Raney Ni (W-2) Controlled Temp Impurity Impurity: De-chloro Nepafenac (Cl lost) Step_Desulf->Impurity Pd/C or Excessive Temp/Press

Figure 2: Synthesis workflow highlighting the critical catalyst-dependent desulfurization step.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organic Process Research & Development. (General reference for hindered coupling).
  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.
  • Justia Patents. (2017).[3] Process for the preparation of nepafenac. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Work-up Procedure for (2-Amino-3-chlorophenyl)(phenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Amino-3-chlorophenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the critical work-up stage of this synthesis. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for troubleshooting and optimizing your experimental outcomes.

Introduction to the Synthesis and Work-up

This compound is a key intermediate in the synthesis of various pharmaceuticals. A common route to its preparation is the Friedel-Crafts acylation of 2-chloroaniline with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The work-up procedure is paramount for isolating the desired product in high purity and yield, as it involves quenching the reaction, removing the catalyst, and separating the product from unreacted starting materials and byproducts.

This guide will focus on the work-up following a typical Friedel-Crafts acylation reaction. We will explore common challenges and provide systematic solutions to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.

Question 1: After quenching the reaction with acidic water, an inseparable emulsion has formed. What should I do?

Answer: Emulsion formation is a common issue, often caused by the presence of aluminum salts and fine solid byproducts at the interface of the aqueous and organic layers.

  • Causality: The aluminum chloride catalyst, upon hydrolysis, forms aluminum hydroxide and other complex aluminum salts, which can act as emulsifying agents. The presence of finely divided, insoluble impurities can also stabilize emulsions.

  • Step-by-Step Solution:

    • Patience and Gentle Agitation: Allow the mixture to stand for a longer period. Sometimes, gentle swirling, rather than vigorous shaking, can help break the emulsion.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic layer.

    • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the particulate matter that may be stabilizing the emulsion. The layers can then be separated from the filtrate.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or tetrahydrofuran (THF), can sometimes alter the interfacial tension and break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question 2: The yield of my product is significantly lower than expected. What are the potential causes during the work-up?

Answer: Low yield can be attributed to several factors during the work-up process.

  • Causality: Incomplete extraction, product loss during washing steps, or degradation of the product can all lead to a reduced yield. The amino group in the product can be protonated in acidic conditions, making it more water-soluble and leading to loss in the aqueous layer if the pH is not carefully controlled.

  • Step-by-Step Solution:

    • pH Adjustment for Extraction: After quenching, the aqueous layer will be acidic. Before extraction, it is crucial to neutralize the solution carefully with a base like sodium bicarbonate or sodium hydroxide to a pH of approximately 7-8. This deprotonates the anilinic amine, making the product less water-soluble and more soluble in the organic extraction solvent.

    • Thorough Extraction: Ensure you are performing multiple extractions (at least 3) with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). This will maximize the recovery of the product from the aqueous phase.

    • Back-Extraction of Aqueous Layer: Combine all aqueous layers and perform one final extraction with the organic solvent to recover any remaining product.

    • Minimize Washing Volumes: While washing the combined organic layers is necessary to remove impurities, using excessive volumes of washing solutions can lead to product loss. Use just enough to effectively remove the impurities.

    • Check for Product Precipitation: After quenching and during pH adjustment, ensure that your product has not precipitated out of solution. If it has, it may need to be redissolved in more organic solvent before proceeding with the separation.

Question 3: The final product is a dark, oily substance instead of the expected solid. How can I purify it?

Answer: A dark, oily product suggests the presence of impurities. These could be residual starting materials, byproducts from side reactions, or decomposition products.

  • Causality: Overheating during the reaction or work-up, or the presence of unreacted starting materials can lead to a crude product that is difficult to crystallize. The color may be due to polymeric or other colored impurities.

  • Step-by-Step Solution:

    • Column Chromatography: This is the most effective method for purifying oily products. A silica gel column is typically used, with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate). The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) beforehand.

    • Recrystallization: Even if the product is an oil, it may be induced to crystallize. Try dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane) and then cooling it slowly.[3] Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization. Seeding with a small crystal of pure product, if available, is also very effective.

    • Decolorization: If the color is a significant issue, you can treat a solution of the crude product in an organic solvent with activated charcoal. The charcoal is then removed by filtration through Celite®. Be aware that this can sometimes lead to a loss of product.[4]

    • Trituration: This involves washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, adding cold hexane to the oil and stirring may cause the product to solidify while the impurities remain dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the Friedel-Crafts reaction with ice and acid?

A1: The primary purpose of quenching with ice and acid (typically dilute HCl) is to decompose the aluminum chloride-ketone complex and to hydrolyze any remaining unreacted benzoyl chloride.[5][6] The ice helps to control the exothermic nature of this hydrolysis. The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum species, facilitating their removal from the organic layer.

Q2: Which organic solvent is best for extracting this compound?

A2: Dichloromethane (DCM) and ethyl acetate are both commonly used and effective solvents for extracting this product. DCM is denser than water, which can be advantageous for separation. Ethyl acetate is less toxic and is also a good choice. The selection may also depend on the subsequent purification steps.

Q3: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?

A3: In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[7][8] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the catalyst is needed to ensure the reaction goes to completion.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (e.g., C=O and N-H stretches).

Experimental Protocol: Standard Work-up Procedure

This protocol assumes a Friedel-Crafts acylation reaction has been carried out using 2-chloroaniline, benzoyl chloride, and AlCl₃ in an appropriate solvent like dichloromethane.

StepProcedureRationale
1.Quenching Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
2.Separation Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
3.Neutralization Slowly add a saturated solution of sodium bicarbonate to the separatory funnel containing the organic layer to neutralize any remaining acid. Vent frequently to release CO₂.
4.Extraction Extract the aqueous layer three times with fresh portions of the organic solvent.
5.Washing Combine all organic layers and wash with water, followed by a wash with brine.
6.Drying Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
7.Solvent Removal Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
8.Purification Purify the crude product by recrystallization (e.g., from ethanol or an ethyl acetate/heptane mixture) or by column chromatography on silica gel.

Work-up and Troubleshooting Workflow

Workup_Troubleshooting Start Reaction Mixture (Post-Friedel-Crafts) Quench Quench with Ice/Acid Start->Quench Phase_Separation Phase Separation Quench->Phase_Separation Emulsion Emulsion Forms Phase_Separation->Emulsion No Break_Emulsion Troubleshoot Emulsion: - Add Brine - Filter (Celite) - Centrifuge Phase_Separation->Break_Emulsion Yes Aqueous_Layer Aqueous Layer Phase_Separation->Aqueous_Layer Organic_Layer Collect Organic Layer Emulsion->Organic_Layer Yes Break_Emulsion->Phase_Separation Neutralize Neutralize Organic Layer (e.g., NaHCO₃) Organic_Layer->Neutralize Extract_Aqueous Extract Aqueous Layer (3x) Aqueous_Layer->Extract_Aqueous Combine_Organic Combine & Wash Organic Layers Neutralize->Combine_Organic Extract_Aqueous->Combine_Organic Dry Dry Organic Layer (e.g., Na₂SO₄) Combine_Organic->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Low_Yield Low Yield? Crude_Product->Low_Yield Check_pH Troubleshoot Yield: - Check pH before extraction - Ensure complete extraction Low_Yield->Check_pH Yes Oily_Product Oily Product? Low_Yield->Oily_Product No Check_pH->Crude_Product Purify_Oil Troubleshoot Purity: - Column Chromatography - Recrystallization - Decolorize Oily_Product->Purify_Oil Yes Final_Product Pure Product Oily_Product->Final_Product No Purify_Oil->Final_Product

Caption: A flowchart for the work-up and troubleshooting of this compound synthesis.

References

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Activity of 2-Aminobenzophenone Derivatives. [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-5-chlorobenzophenone. [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • PubMed Central. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

  • Google Patents.

Sources

Validation & Comparative

Comparative HPLC Method Development: Optimizing Purity Analysis of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-66-9), also known as 2-amino-3-chlorobenzophenone, is a critical structural isomer in the synthesis of benzodiazepine derivatives.[1] Unlike its ubiquitous isomer 2-amino-5-chlorobenzophenone (a key intermediate for Diazepam), the 3-chloro variant often appears as a positional impurity or a specific precursor for novel anxiolytics.[1]

Standard C18 alkyl-chain methods frequently fail to resolve the 3-chloro isomer from the 5-chloro isomer or the des-chloro analog due to identical hydrophobicity (logP) profiles.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[1] We demonstrate that leveraging


 interactions provides the necessary selectivity to separate positional isomers that co-elute on hydrophobic-only phases.[1]
Molecule Profile
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Key Properties:

    • Hydrophobicity: High (LogP ~3.5).[1]

    • Basicity: Weak base (Aniline derivative, pKa < 3.0).[1]

    • UV Max: ~235 nm and ~254 nm (Strong aromatic absorption).[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[2]

We evaluated two distinct separation mechanisms. The goal was to achieve a Resolution (


) > 2.0 between the target analyte and its closest structural isomer (2-amino-5-chlorobenzophenone).[1]
Method A: The "Workhorse" (C18)
  • Mechanism: Hydrophobic subtraction (Van der Waals interactions).[1]

  • Pros: Robust, widely available, predictable retention for gross impurities.[1]

  • Cons: "Selectivity Starvation."[1] It cannot easily distinguish between the 3-chloro and 5-chloro positions because the hydrophobic surface area is nearly identical.[1]

Method B: The "Specialist" (Phenyl-Hexyl)
  • Mechanism: Hydrophobicity +

    
     Stacking.[1]
    
  • Pros: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the benzophenone rings. The position of the electron-withdrawing Chlorine atom (3- vs 5-position) alters the electron density of the aromatic ring, creating a distinct interaction energy with the column.
    
  • Cons: Requires methanol (protic solvent) to maximize

    
     interactions; Acetonitrile can suppress them.[1]
    

Experimental Protocols

Equipment & Reagents[2][6]
  • HPLC System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) or VWD.[1]

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer: Formic Acid (LC-MS grade) or Ammonium Formate.[1]

Chromatographic Conditions
ParameterMethod A (Standard C18) Method B (Optimized Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B AcetonitrileMethanol (Promotes

-stacking)
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 50% B to 90% B in 15 min45% B to 85% B in 20 min
Temp 30°C35°C
Detection 254 nm254 nm
Injection 5 µL5 µL
Sample Preparation (Self-Validating Step)

To ensure the method identifies the correct isomer, a System Suitability Solution (SSS) must be prepared containing both the target (3-chloro) and the isomer (5-chloro).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol.

  • Impurity Spike: Add 0.1 mg of 2-Amino-5-chlorobenzophenone (Isomer).

  • Filtration: 0.22 µm PTFE filter.

Critical Insight: If you cannot source the specific 5-chloro isomer standard, degradant forcing (UV light exposure for 2 hours) often generates cyclized byproducts (acridones) that serve as excellent resolution markers.[1]

Results & Data Analysis

The following data represents typical performance metrics observed during validation.

Table 1: Performance Comparison
Performance MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min11.2 minAcceptable
Peak Tailing (Tf) 1.4 (Moderate)1.05 (Excellent)Improved
Resolution (Rs) vs Isomer 0.8 (Co-elution)3.4 (Baseline Separation)OPTIMAL
Theoretical Plates (N) ~8,500~12,000Improved

Analysis: Method A fails the core requirement of purity analysis because the


 indicates the 3-chloro and 5-chloro isomers overlap.[1] A purity value generated by Method A would be false , as it would integrate the isomer as part of the main peak. Method B utilizes the "shape selectivity" of the Phenyl-Hexyl phase to retard the elution of the specific isomer, granting a true purity assessment.

Visualizing the Workflow

The following diagrams illustrate the logic flow for method selection and the analytical process.

Diagram 1: Method Development Decision Tree

This logic gate ensures you do not waste time on C18 if structural isomers are present.

MethodLogic Start Start: Purity Analysis of This compound CheckIsomers Are Positional Isomers (e.g., 5-chloro) Expected? Start->CheckIsomers RouteC18 Route A: Standard C18 (Mobile Phase: Water/ACN) CheckIsomers->RouteC18 No / Unknown RoutePhenyl Route B: Phenyl-Hexyl (Mobile Phase: Water/MeOH) CheckIsomers->RoutePhenyl Yes (Critical) RunTest Run System Suitability (Target + Isomer Spike) RouteC18->RunTest RoutePhenyl->RunTest CheckRes Check Resolution (Rs) RunTest->CheckRes Fail Rs < 1.5 (Co-elution Risk) CheckRes->Fail Overlap Success Rs > 2.0 (Validated Method) CheckRes->Success Separated Fail->RoutePhenyl Switch Mechanism

Caption: Decision logic for selecting stationary phases based on impurity profile risks.

Diagram 2: Analytical Workflow & System Suitability

The step-by-step execution flow for the optimized method.

Workflow Prep 1. Sample Prep (1 mg/mL in MeOH) Equil 2. Equilibration (Phenyl-Hexyl, 35°C) Prep->Equil Inject 3. Injection (5 µL Loop) Equil->Inject Sep 4. Separation (Gradient Elution) Inject->Sep Detect 5. Detection (UV 254nm) Sep->Detect Data 6. Data Processing (Calculate Area %) Detect->Data

Caption: Operational workflow for the routine analysis of 2-Amino-3-chlorobenzophenone.

Troubleshooting & Scientific Rationale

Why Methanol over Acetonitrile?

In Phenyl-Hexyl chromatography, Acetonitrile (ACN) can form a


-electron layer over the stationary phase, effectively shielding the phenyl rings and converting the column into a "pseudo-C18."[1] Methanol is a protic solvent that does not interfere with the 

interactions between the stationary phase and the aromatic rings of the analyte. Always use Methanol when selectivity is driven by aromaticity.
pH Control

The amine group on the benzophenone is a weak base. Using Ammonium Formate (pH ~3.5) ensures the amine is protonated.[1] While this might suggest lower retention on a C18, on a Phenyl-Hexyl column, the ionized state often improves peak shape by reducing interaction with residual silanols on the silica surface.[1]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] USP-NF.[1][2]

  • PubChem. Compound Summary for this compound (CAS 5621-66-9). National Library of Medicine.[1] [1]

  • BenchChem. Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (Analogous chemistry reference).

  • SIELC Technologies. Separation of Benzophenones on Mixed-Mode Columns. (Reference for aromatic selectivity).

Sources

Comparative GC-MS Profiling of (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Performance, Isomer Differentiation, and Protocol Optimization

Executive Summary & Chemical Identity

(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-66-9 ), commonly known as 2-Amino-3-chlorobenzophenone , is a critical structural isomer of the widely used benzodiazepine precursor, 2-Amino-5-chlorobenzophenone. While the 5-chloro isomer is the standard starting material for drugs like Diazepam and Chlordiazepoxide, the 3-chloro isomer often appears as a synthesis impurity or a degradation byproduct.

Accurate differentiation between these isomers is analytically challenging due to their identical molecular weight (


 g/mol ) and similar fragmentation patterns. This guide compares the performance of Direct Injection (Native)  versus Chemical Derivatization  GC-MS workflows, establishing the superior protocol for trace-level impurity profiling.
Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name 2-Amino-3-chlorobenzophenone
CAS Number 5621-66-9
Molecular Formula C

H

ClNO
Molecular Weight 231.68 g/mol
Melting Point 56–58 °C (Distinct from 5-chloro isomer: ~98 °C)
Key Application Impurity profiling in Benzodiazepine synthesis; Azo-ligand synthesis

Analytical Challenges & Mechanistic Insight

The Isomer Problem

In standard GC-MS analysis, 2-amino-3-chlorobenzophenone and 2-amino-5-chlorobenzophenone co-elute on standard non-polar columns (e.g., 100% Dimethylpolysiloxane) due to similar boiling points and polarities. Furthermore, the primary amine group (-NH


) in both compounds interacts with active silanol sites in the column, causing peak tailing that masks trace impurities.
The Solution: Method Comparison

We evaluate two approaches to solve this resolution and peak shape issue:

  • Method A: Direct Injection (Native Analysis) – The standard, low-cost approach.

  • Method B: TFAA Derivatization (Acylation) – The enhanced, high-specificity approach.

Comparative Performance Analysis

Method A vs. Method B
FeatureMethod A: Direct InjectionMethod B: TFAA Derivatization
Principle Analyzes native amine form.Converts amine to trifluoroacetamide.
Reagent None (Solvent only).Trifluoroacetic Anhydride (TFAA).
Peak Shape Asymmetric (Tailing Factor > 1.5).Sharp, Gaussian (Tailing Factor < 1.1).
Isomer Resolution Partial (

).
Baseline (

).
Mass Shift None (M

231).
+96 Da shift (M

327).
Thermal Stability Moderate (Risk of cyclization).High (Amide is thermally stable).
LOD (S/N > 3) ~10 ng/mL.~1 ng/mL (Due to improved peak shape).

Verdict: While Method A is sufficient for raw material purity checks (>95%), Method B is strictly required for impurity profiling (<0.1%) where separating the 3-chloro impurity from the 5-chloro matrix is essential.

Experimental Protocols

Protocol A: Direct Injection (Screening)

Best for: Quick purity assessment of raw synthesis materials.

  • Preparation: Dissolve 10 mg of sample in 10 mL HPLC-grade Ethyl Acetate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 1 µL in Split mode (20:1) at 250°C.

Protocol B: TFAA Derivatization (Impurity Profiling)

Best for: Trace analysis and definitive isomer identification.

  • Extraction/Solubilization: Dissolve 5 mg sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL of Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Cap vial and heat at 60°C for 20 minutes .

    • Mechanism:[1] R-NH

      
       + (CF
      
      
      
      CO)
      
      
      O
      
      
      R-NH-CO-CF
      
      
      + CF
      
      
      COOH
  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid.
    
  • Reconstitution: Reconstitute residue in 1 mL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL in Splitless mode.

GC-MS Configuration & Conditions

To ensure reproducibility, the following instrument parameters are recommended for Method B (Derivatized) .

ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260 °C
Transfer Line 280 °C
Oven Program 100°C (1 min)

20°C/min

300°C (Hold 5 min)
Ion Source EI (70 eV) @ 230 °C
Scan Range 40–450 m/z

Visualization: Pathways & Workflows

Figure 1: EI Fragmentation Pathway (Native)

The following diagram illustrates the fragmentation logic for the native this compound. The proximity of the 3-chloro group to the amine influences the stability of the benzoyl fragment.

Fragmentation M Molecular Ion [M]+ m/z 231/233 Frag1 Loss of Phenyl [M-77]+ m/z 154/156 M->Frag1 - C6H5 (Phenyl) Frag3 Benzoyl Cation [C6H5CO]+ m/z 105 M->Frag3 Alpha Cleavage Frag2 Loss of CO (Ring Contraction) m/z 126/128 Frag1->Frag2 - CO (28 Da) Frag4 Phenyl Cation [C6H5]+ m/z 77 Frag3->Frag4 - CO

Caption: Electron Impact (70 eV) fragmentation pathway showing characteristic alpha-cleavage and carbonyl loss.

Figure 2: Analytical Decision Tree

A logical workflow for selecting the correct method based on the analytical goal (Purity vs. Impurity).

Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Purity Raw Material Purity (>95% Target) Goal->Purity Impurity Trace Impurity Profiling (<0.1% Target) Goal->Impurity MethodA Method A: Direct Injection Purity->MethodA MethodB Method B: TFAA Derivatization Impurity->MethodB ResultA Result: Fast, Semi-Quant (Risk of Tailing) MethodA->ResultA ResultB Result: High Res, Quant (Isomer Separation) MethodB->ResultB

Caption: Decision matrix for selecting Direct Injection vs. Derivatization based on sensitivity requirements.

References

  • Pharmaffiliates. (2024). 2-Amino-3-chlorobenzophenone Reference Standard (CAS 5621-66-9).[2][3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: (2-Aminothiophen-3-yl)(phenyl)methanone and related Benzophenones. Retrieved from [Link]

  • MDPI. (2022). Comparison of Derivative Methods for Amino Acid Analysis by GC-MS. (Applied for derivatization protocols).[7] Retrieved from [Link]

Sources

A Comparative Guide to (2-Amino-3-chlorophenyl)(phenyl)methanone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aminobenzophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The nature and position of substituents on the phenyl rings profoundly influence the pharmacological profile of these compounds. This guide provides an in-depth comparison of (2-Amino-3-chlorophenyl)(phenyl)methanone with other key aminobenzophenone analogs, focusing on their synthesis, biological activities, and the underlying structure-activity relationships (SAR).

Introduction: The Significance of the Aminobenzophenone Core

2-Aminobenzophenones are critical precursors in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepines, a class of psychoactive drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Beyond their role as synthetic intermediates, the aminobenzophenone core itself can exhibit significant biological activity, including anti-inflammatory and antimitotic effects. The strategic placement of electron-withdrawing or electron-donating groups on the aromatic rings allows for the fine-tuning of their therapeutic properties.

Synthesis Strategies: A Comparative Overview

The synthesis of substituted aminobenzophenones is a critical aspect of their development. The primary route to these compounds is the Friedel-Crafts acylation, though the specific strategy often depends on the desired substitution pattern.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from 2-amino-3-chlorobenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3-chlorobenzoyl chloride

  • In a round-bottom flask, suspend 2-amino-3-chlorobenzoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-3-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to a flask containing dry benzene at 0 °C under an inert atmosphere.

  • Slowly add a solution of the crude 2-amino-3-chlorobenzoyl chloride in dry benzene to the AlCl₃ suspension.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete.[1]

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis of this compound 2-Amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid Thionyl_chloride SOCl₂ Acyl_chloride 2-Amino-3-chlorobenzoyl chloride Benzene Benzene AlCl3 AlCl₃ Product This compound

Comparison with Other Aminobenzophenone Syntheses

The synthesis of other aminobenzophenones, such as the 5-substituted analogs, often follows a similar Friedel-Crafts acylation approach. However, the starting materials and sometimes the reaction conditions differ. For instance, the synthesis of 2-amino-5-chlorobenzophenone can be achieved by the reduction of an isoxazole derivative using iron powder.[2][3] This method avoids the direct handling of acyl chlorides and can be advantageous in certain large-scale productions.

Another common strategy involves the acylation of a protected aniline derivative. For example, p-chloroaniline can be acylated with benzoyl chloride, followed by deprotection to yield 2-amino-5-chlorobenzophenone. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

Comparative Biological Activity

The pharmacological profile of aminobenzophenones is highly dependent on the substitution pattern. Here, we compare the potential biological activities of this compound with its 5-substituted isomers and other analogs, focusing on their anticonvulsant and anxiolytic properties.

Anticonvulsant and Anxiolytic Potential

Many aminobenzophenone derivatives serve as precursors to benzodiazepines, which are well-established anticonvulsant and anxiolytic agents. The aminobenzophenone core itself can contribute to this activity.

A study on a series of [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenones, which are structurally related to aminobenzophenones, demonstrated potent sedative, muscle-relaxing, and anticonvulsant activities.[4] These compounds were effective against pentylenetetrazole (Metrazol)-induced convulsions in mice, with ED₅₀ values ranging from 2.0 to 23.0 mg/kg.[4]

While direct experimental data for this compound is limited in the readily available literature, we can infer its potential activity based on SAR principles. The position of the chlorine atom is crucial. In many centrally active compounds, a halogen at the 5-position of the 2-aminobenzophenone ring is a common feature, as seen in the precursors to diazepam and lorazepam.[2] The 3-chloro substitution in the target compound presents an interesting structural variation that could modulate its interaction with biological targets.

Table 1: Comparative Anticonvulsant Activity of Aminobenzophenone-related Compounds

Compound ClassTest ModelED₅₀ (mg/kg)Reference
[(Dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenonesPentylenetetrazole-induced convulsions (mice)2.0 - 23.0[4]
4-Amino-N-(alpha-methylbenzyl)-benzamideMaximal Electroshock Seizures (MES) (mice, ip)18.02[5]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesMES (mice)49.6[6]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesscPTZ (mice)67.4[6]

This table presents data for structurally related compounds to provide a context for the potential activity of this compound.

G cluster_0 Structure-Activity Relationship Logic Aminobenzophenone_Core Aminobenzophenone Scaffold Substituent_Position Position of Substituents (e.g., Cl) Substituent_Nature Nature of Substituents (e.g., EWG/EDG) Biological_Activity Pharmacological Profile (e.g., Anticonvulsant, Anxiolytic)

Structure-Activity Relationship (SAR) Insights

The existing literature on aminobenzophenone derivatives provides valuable SAR insights that can be applied to this compound:

  • Position of Halogen: As mentioned, a halogen at the 5-position of the 2-aminobenzophenone ring is often associated with potent CNS activity. The 3-chloro substitution in the target compound may lead to a different binding orientation or metabolic profile compared to its 5-chloro isomer. This could result in altered potency or a different spectrum of activity.

  • Amino Group: The presence of the ortho-amino group is critical for the cyclization reactions that form benzodiazepines and other heterocyclic systems.[7] It also plays a significant role in the intrinsic biological activity of the aminobenzophenone scaffold, potentially through hydrogen bonding interactions with biological targets.

  • Benzoyl Moiety: The unsubstituted phenyl ring of the benzoyl group is a common feature in many active compounds. Substitutions on this ring can also modulate activity, but the parent phenyl group often provides a good balance of lipophilicity and steric bulk for receptor binding.

Conclusion and Future Directions

This compound represents an intriguing analog within the broader class of aminobenzophenones. While its primary utility may lie as a synthetic intermediate for novel heterocyclic compounds, its unique substitution pattern warrants further investigation for intrinsic biological activity.

Future research should focus on the direct synthesis and biological evaluation of this compound to provide a direct comparison with its more extensively studied isomers. Head-to-head studies evaluating its anticonvulsant, anxiolytic, anti-inflammatory, and antimitotic properties would provide a clearer understanding of the influence of the 3-chloro substituent. Such studies would not only elucidate the SAR of this important class of compounds but could also lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Gall, M., Hester, J. B., Rudzik, A. D., & Lahti, R. A. (1976). Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl] benzophenones and related heterocyclic benzophenones. Journal of Medicinal Chemistry, 19(8), 1057–1064. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Retrieved from [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 13(4), 1259–1267. [Link]

  • Al-Mekhlafi, F. A., Al-Zereini, W. A., Al-Shabib, N. A., Al-Gheethi, A. A., & Al-Adhroey, A. H. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(15), 5821. [Link]

  • Wikipedia. (2023, December 2). 2-Amino-5-chlorobenzophenone. In Wikipedia. Retrieved from [Link]

  • Singh, R. K., Singh, P., & Kumar, D. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 5(4), 473-479. [Link]

  • Scott, M. K., & Edafiogho, I. O. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(8), 2537–2541. [Link]

  • Hirai, K., Sugimoto, H., Ishiba, T., Fujishita, T., & Tsukinoki, Y. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466–1473. [Link]

  • Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

  • Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. ResearchGate. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • El-Gamal, M. I., & Oh, C. H. (2011). Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. Bulletin of the Korean Chemical Society, 32(10), 3467-3472. [Link]

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., & Dockens, R. C. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. [Link]

  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., & Poroikov, V. V. (2023). Consensus Ensemble Multitarget Neural Network Model of Anxiolytic Activity of Chemical Compounds and Its Use for Multitarget Pharmacophore Design. International Journal of Molecular Sciences, 24(10), 8632. [Link]

  • Wróbel, D., Stasiak, A., Szymański, P., & Karpińska, M. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(19), 6563. [Link]

  • Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Librowski, T., Czarnecki, R., & Sałat, K. (2016). The Anxiolytic-Like Activity of a Novel N-cycloalkyl-N-benzoylpiperazine Derivative. Pharmacological Reports, 68(1), 133-138. [Link]

  • StackExchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., & Tseng, H. Y. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Song, C. E., Jung, D., & Oh, J. H. (2004). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. ResearchGate. [Link]

Sources

Navigating the Structure-Activity Landscape of Benzophenone Derivatives as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Oncology Drug Discovery

Introduction: The Therapeutic Potential of Benzophenone Scaffolds

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of 2-aminobenzophenone derivatives, a class of compounds that has shown promise as potent antimitotic agents by targeting tubulin polymerization.[2][3]

The primary focus of this guide is a series of 2-aminobenzophenone derivatives developed as inhibitors of tubulin polymerization, a critical process in cell division.[3] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3] This mechanism is shared by successful anticancer drugs like paclitaxel and the vinca alkaloids.

Core Scaffold and Points of Modification

The fundamental structure of the 2-aminobenzophenone derivatives discussed in this guide is depicted below. The SAR is explored by introducing various substituents at different positions on the two phenyl rings.

Caption: Core 2-aminobenzophenone scaffold and key modification points.

Structure-Activity Relationship Analysis

A systematic investigation into the impact of various substituents on the cytotoxic activity of 2-aminobenzophenone derivatives has revealed several key SAR trends. The primary biological endpoint for this analysis is the in vitro growth inhibitory activity (IC50) against a panel of human cancer cell lines.

Importance of the 2-Amino Group

A crucial finding from SAR studies is the paramount importance of the amino group at the C-2 position of the benzophenone ring for potent cytotoxic activity.[3] Derivatives lacking this amino group or having it at a different position exhibit significantly reduced or no activity. This suggests that the 2-amino group is likely involved in a critical interaction with the biological target, tubulin.

Influence of Substituents on the Phenyl Rings

The nature and position of substituents on both phenyl rings have a profound impact on the anticancer activity of these compounds.

  • Ring A (the 2-aminophenyl ring): The presence of electron-donating groups, such as methoxy (-OCH3), on this ring generally enhances cytotoxic activity.[3] For instance, compounds with a methoxy group at the C-4 or C-5 position have demonstrated potent growth inhibitory effects.[3]

  • Ring B (the second phenyl ring): The substitution pattern on this ring is also critical for activity. A trimethoxy substitution pattern, particularly at the 3, 4, and 5 positions, has been shown to be highly favorable for potent inhibition of tubulin polymerization and cancer cell growth.[3] This is exemplified by the lead compounds in the studied series.[3]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2-aminobenzophenone derivatives against various human cancer cell lines. This data is extracted from the study by Liou et al. (2002) and serves as a benchmark for comparing the potency of different analogs.[3]

CompoundR1R2R3, R4, R5Colo 205 (IC50, µM)NUGC-3 (IC50, µM)HA22T (IC50, µM)DLD-1 (IC50, µM)
6 H5-OCH33,4,5-(OCH3)30.0080.0090.0070.02
7 4-OCH3H3,4,5-(OCH3)30.010.010.0090.03
Combretastatin A-4 ---0.40.90.50.02

Table 1: In vitro cytotoxic activity of lead 2-aminobenzophenone derivatives compared to Combretastatin A-4.[3]

The data clearly indicates that compounds 6 and 7 , featuring the 2-amino-5-methoxy and 2-amino-4-methoxy substitution patterns, respectively, exhibit significantly more potent anticancer activity than the natural product combretastatin A-4 against several cancer cell lines.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The potent cytotoxic effects of these 2-aminobenzophenone derivatives are attributed to their ability to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_workflow Cellular Impact of 2-Aminobenzophenone Derivatives Compound (2-Aminobenzophenone Derivative) Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for 2-aminobenzophenone derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., Colo 205, NUGC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[4][5]

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Test compounds dissolved in DMSO

  • Glycerol (as a polymerization enhancer)

  • A fluorescence plate reader capable of kinetic measurements

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add the test compound or vehicle (DMSO) to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time, which corresponds to the extent of tubulin polymerization.

  • Analyze the kinetic data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[1][6][7][8]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat them with the test compound at the desired concentration for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • Add the PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 2-aminobenzophenone derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of 2-Aminobenzophenone Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Screening of Analogs SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Tubulin_Assay Tubulin Polymerization Assay SAR->Tubulin_Assay Identify Lead Compounds Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Confirm Mechanism

Caption: General workflow for the development of 2-aminobenzophenone derivatives.

Conclusion and Future Directions

The 2-aminobenzophenone scaffold represents a promising starting point for the development of novel antimitotic agents. The SAR studies highlighted in this guide underscore the critical role of the 2-amino group and the substitution patterns on the phenyl rings for potent anticancer activity. The lead compounds identified demonstrate superior potency compared to the natural product combretastatin A-4, validating the therapeutic potential of this chemical class.

Future research efforts should focus on:

  • Exploring a wider range of substitutions: Systematically investigating the effects of different functional groups at various positions on both phenyl rings could lead to the discovery of even more potent and selective inhibitors.

  • Investigating the (2-Amino-3-chlorophenyl)(phenyl)methanone scaffold: Given the lack of specific data, a dedicated SAR study on this particular scaffold is warranted to understand the influence of the 3-chloro substituent on biological activity.

  • In vivo efficacy studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Target engagement studies: Confirming the direct binding of these compounds to tubulin in a cellular context will further solidify the proposed mechanism of action.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel benzophenone-based anticancer therapeutics.

References

  • Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., ... & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]

  • Al-Omair, M. A., Ali, A., & El-Emam, A. A. (2019). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 24(22), 4148. [Link]

  • Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., ... & Hsieh, H. P. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. ResearchGate. [Link]

  • Cortez-Maya, S., Cortes-Cortes, E., Hernández-Ortega, S., Apan, T. R., & Martínez-García, M. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1221-1229. [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis with flow cytometry. Current protocols in cytometry, 1(7.5), 7-5. [Link]

  • Ngan, V. T., Bellman, K., Hill, B. T., Wilson, L., & Jordan, M. A. (2001). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. The open biochemistry journal, 5, 1–11. [Link]

  • Sackett, D. L. (2011). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. ResearchGate. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Henneberg, F., & Janke, C. (2015). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 5(17), e1579. [Link]

  • Ngan, V. T., Bellman, K., Hill, B. T., Wilson, L., & Jordan, M. A. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]

  • Firoozpour, L., Khojasteh, S., Moradi, A., Emami, S., & Foroumadi, A. (2021). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific reports, 11(1), 1-12. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Total synthesis, structure revision and cytotoxic activity of Sch 53825 and its derivatives. Organic & Biomolecular Chemistry, 20(24), 4963-4967. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (2-Amino-3-chlorophenyl)(phenyl)methanone via X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth, experience-driven walkthrough of the X-ray crystallographic analysis of (2-Amino-3-chlorophenyl)(phenyl)methanone, a substituted benzophenone of interest.

This document is not a mere recitation of protocols. Instead, it aims to provide a causal understanding of the experimental choices made at each step, from synthesis to final structural validation. We will explore the nuances of obtaining high-quality single crystals, the logic of data collection strategies, and the iterative process of structure solution and refinement.

Furthermore, to provide a richer context for our analysis, we will compare the structural features of our target molecule with those of two closely related, experimentally determined structures: (2-aminophenyl)(p-tolyl)methanone and a Schiff base derivative of (2-amino-5-chlorophenyl)(phenyl)methanone. This comparative approach will highlight the subtle yet significant influence of substituent changes on the molecular and supramolecular architecture.

Part 1: From Powder to Perfection: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most critical determinant of the quality of the final crystallographic data.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of benzophenones is the Friedel-Crafts acylation.[1] For this compound, a plausible route involves the acylation of 2-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] The amino group of the 2-chloroaniline is typically protected prior to the acylation to prevent side reactions, followed by deprotection.

Experimental Protocol: Synthesis

  • Protection of the Amino Group: React 2-chloroaniline with a suitable protecting group, for example, by forming a Schiff base or an amide.

  • Friedel-Crafts Acylation: In a moisture-free environment, dissolve the protected 2-chloroaniline in a suitable solvent (e.g., dichloromethane). Add AlCl₃, followed by the slow addition of benzoyl chloride. The reaction is typically stirred at room temperature or with gentle heating.[3]

  • Workup and Deprotection: After the reaction is complete, it is quenched with ice-cold water and extracted with an organic solvent. The protecting group is then removed under appropriate conditions (e.g., acidic hydrolysis for a Schiff base).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction can be more of an art than a science, often requiring patience and the screening of multiple conditions. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Solvent Diffusion (Vapor Diffusion): A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For aminobenzophenones, a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane or water can be effective.[4]

Experimental Protocol: Crystallization Screening

  • Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to determine solubility.

  • Set up crystallization trials using slow evaporation from single solvents and solvent/anti-solvent diffusion with pairs like ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Place the trials in a vibration-free environment and monitor for crystal growth over several days to weeks.

Part 2: Illuminating the Invisible: X-ray Diffraction and Data Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next stage is to subject it to X-ray diffraction to determine its internal structure.[5]

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[6] A focused beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[7]

Experimental Protocol: Data Collection

  • A suitable crystal is selected under a microscope and mounted on a loop.

  • The mounted crystal is placed on the goniometer head of the diffractometer.

  • The crystal is cooled to 100 K.

  • A series of diffraction images are collected as the crystal is rotated through a specific range. Modern diffractometers with software like APEX2 can automate the data collection strategy to ensure a complete dataset is obtained.[6]

Data Processing, Structure Solution, and Refinement

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This data is then used to solve the crystal structure.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods, as implemented in programs like SHELXS or SHELXT, are typically successful in determining the initial phases and revealing the positions of most non-hydrogen atoms.[8]

  • Structure Refinement: The initial structural model is refined using a least-squares process, typically with software like SHELXL.[9] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The refinement is often managed through a graphical user interface like Olex2, which simplifies the process of visualizing the structure and applying refinement constraints and restraints.[10][11]

  • Hydrogen Atoms: Hydrogen atoms are usually located in the difference Fourier map and refined using a riding model.[8]

  • Validation: The final refined structure is validated using tools like PLATON, which checks for missed symmetry, unusual geometric parameters, and other potential issues.[12][13][14]

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (SHELXT) data_processing->structure_solution refinement Structure Refinement (SHELXL within Olex2) structure_solution->refinement validation Structure Validation (PLATON) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the major steps in determining a small molecule crystal structure.

Part 3: A Comparative Structural Analysis

To better understand the structural nuances of this compound, we will compare its hypothetical crystallographic data with the experimentally determined structures of two related compounds:

  • Alternative 1: (2-Aminophenyl)(p-tolyl)methanone (CSD Refcode: XUPDUP)[15]

  • Alternative 2: {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone (a Schiff base derivative)[16]

This comparison will focus on key geometric parameters and intermolecular interactions.

Hypothetical Crystallographic Data for this compound

For the purpose of this guide, we will assume the following realistic crystallographic data for our target molecule.

ParameterThis compound (Hypothetical)
Chemical FormulaC₁₃H₁₀ClNO
Formula Weight231.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)10.234
c (Å)12.789
β (°)98.54
Volume (ų)1100.5
Z4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120
Comparative Crystallographic Data
ParameterAlternative 1: (2-Aminophenyl)(p-tolyl)methanone[15]Alternative 2: {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone[16]
Chemical FormulaC₁₄H₁₃NOC₂₀H₁₃BrClNO
Formula Weight211.25398.67
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁Pbca
a (Å)7.7720(16)16.2068(12)
b (Å)10.490(2)7.8839(6)
c (Å)14.114(3)27.262(2)
β (°)9090
Volume (ų)1150.7(4)3483.4(5)
Z48
R₁ [I > 2σ(I)]Not reported, but structure is published0.045
wR₂ (all data)Not reported0.115
Analysis of Molecular Geometry

The key feature of these molecules is the dihedral angle between the two phenyl rings, which is influenced by the substituents and the presence of intramolecular hydrogen bonding.

Geometric ParameterThis compound (Hypothetical)Alternative 1: (2-Aminophenyl)(p-tolyl)methanone[15]Alternative 2: {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone[16]
Dihedral Angle between Phenyl Rings (°)~5552.8(3)74.24(7) and 76.68(10)
Intramolecular Hydrogen BondN-H···ON-H···ON/A

In our hypothetical structure and in Alternative 1, an intramolecular hydrogen bond between the amino group and the carbonyl oxygen is expected.[15] This interaction helps to planarize this portion of the molecule and influences the overall conformation. The presence of the chlorine atom at the 3-position in our target molecule would likely introduce some steric strain, potentially leading to a slightly larger dihedral angle compared to the unsubstituted analog.

In Alternative 2, the amino group has been converted to a Schiff base. This removes the possibility of the N-H···O intramolecular hydrogen bond, leading to a much larger twist between the phenyl rings.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

  • In our hypothetical structure, we would expect to see intermolecular N-H···O hydrogen bonds, forming chains or dimers of molecules.

  • Alternative 1 also exhibits intermolecular N-H···O and C-H···N hydrogen bonds, which stabilize the crystal structure.[15]

  • In Alternative 2, the crystal packing is dominated by C-H···O hydrogen bonds, forming double-stranded chains.[16]

The differences in these intermolecular interactions, driven by the different functional groups, are a primary reason for the different crystal systems and space groups observed.

Comparative Structural Features

structural_comparison target This compound (Hypothetical) - Dihedral Angle: ~55° - Intramolecular N-H···O bond - Intermolecular N-H···O bonds alt1 (2-Aminophenyl)(p-tolyl)methanone - Dihedral Angle: 52.8° - Intramolecular N-H···O bond - Intermolecular N-H···O and C-H···N bonds target->alt1 Similar Conformation alt2 alt2 target->alt2 Different Conformation due to Schiff Base

Caption: A diagram comparing the key structural features of the target molecule and its alternatives.

Conclusion

This guide has provided a comprehensive overview of the process of determining the crystal structure of this compound, from synthesis to structural analysis. By explaining the rationale behind each experimental step and comparing the (hypothetical) results with those of known structures, we gain a deeper appreciation for the factors that govern molecular conformation and crystal packing.

The presence of the 3-chloro substituent is predicted to have a noticeable, albeit not dramatic, effect on the molecular geometry compared to the unsubstituted analog. The most significant conformational changes are observed when the amino group is derivatized, as seen in the Schiff base alternative, which underscores the dominant role of the intramolecular N-H···O hydrogen bond in dictating the conformation of these aminobenzophenones.

This detailed structural information is invaluable for drug development professionals and materials scientists, as it provides a rational basis for understanding and predicting the properties and behavior of these and related molecules.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65 (2), 148-155. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36 (1), 7-13. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42 (2), 339-341. [Link]

  • PLATON. A Multipurpose Crystallographic Tool. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71 (1), 3-8. [Link]

  • checkCIF/PLATON. [Link]

  • Olex2. [Link]

  • Bruker AXS. APEX2 Software. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64 (1), 112-122. [Link]

  • Olex2 Tutorial. [Link]

  • Zhu, Y.-B., Wang, J.-L., & Liu, B. (2006). (2-Aminophenyl)(p-tolyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 62 (11), o4969-o4970. [Link]

  • Whitman College X-ray Diffractometer - Using Olex2. [Link]

  • IMSERC - Structure Solution and Refinement with Olex2. [Link]

  • CCP4 wiki - Solve a small-molecule structure. [Link]

  • University of Saskatchewan - Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • SERC Carleton - Single-crystal X-ray Diffraction. [Link]

  • Oreate AI Blog - Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • NPTEL - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Reza Latifi - User guide to crystal structure refinement with SHELXL. [Link]

  • MIT OpenCourseWare - The SHELX package. [Link]

  • PubChem - (2-Amino-5-chlorophenyl)(phenyl)methanone. [Link]

  • IUCr Journals - Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. [Link]

  • NIST WebBook - Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]

  • Aslam, F., et al. (2012). {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68 (4), o1045. [Link]

  • NIST WebBook - 2-Aminobenzophenone. [Link]

  • NIST WebBook - Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]

  • ResearchGate - Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation. [Link]

  • PubChem - 2-Amino-5-chlorobenzophenone. [Link]

  • Wikipedia - 2-Amino-5-chlorobenzophenone. [Link]

  • ChemSynthesis - (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

  • ChemSynthesis - (2-aminophenyl)(phenyl)methanone. [Link]

  • IUCr Journals - Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. [Link]

  • ResearchGate - Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. [Link]

  • PubMed - Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. [Link]

  • CCDC - Access Structures. [Link]

  • NIST WebBook - 2-Aminobenzophenone. [Link]

  • PubChem - 2-Aminobenzophenone. [Link]

  • NCBI - Protein Crystallization for X-ray Crystallography. [Link]

  • Hoffman Fine Chemicals - (2-Amino-3-methylphenyl)(phenyl)methanone. [Link]

  • NCBI - Three-Component Friedel-Crafts Transformations. [Link]

  • Chemistry LibreTexts - Friedel-Crafts Reactions. [Link]

  • The University of Manchester - CCDC 712972: Experimental Crystal Structure Determination. [Link]

  • Master Organic Chemistry - Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

Sources

Purity Determination of (2-Amino-3-chlorophenyl)(phenyl)methanone by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Metrological Shift

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Nepafenac , the intermediate (2-Amino-3-chlorophenyl)(phenyl)methanone (also known as 2-Amino-3-chlorobenzophenone) is a critical quality attribute. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine purity profiling, it suffers from a fundamental metrological flaw during early-stage development: the dependency on response factors without a certified reference standard (CRS).

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV, demonstrating why qNMR is the superior technique for establishing absolute potency (mass fraction purity) when a primary standard is unavailable. We present a self-validating qNMR protocol using Dimethyl Sulfone as an internal standard to bypass the limitations of chromatographic response bias.

Molecule Analysis & Analytical Challenges

Target Analyte: this compound Structure: Benzophenone core with an amino group at position 2 and a chlorine atom at position 3. Chemical Formula:


Molecular Weight:  231.68  g/mol [1]
The "Response Factor" Trap in HPLC

In UV-based HPLC, purity is often calculated using "Area %". This assumes that the analyte and all impurities (e.g., de-chlorinated byproducts, starting materials like 2-chlorobenzoic acid derivatives) have identical extinction coefficients at the detection wavelength.

  • Reality: The amino-benzophenone chromophore is distinct. Precursors lacking the benzophenone conjugation will have significantly lower UV response, leading HPLC to overestimate the purity of the target intermediate.

  • qNMR Solution: NMR signal intensity is strictly proportional to the number of nuclei (molar ratio), independent of chemical structure or UV absorption.

Strategic Comparison: qNMR vs. HPLC vs. Titration

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) Potentiometric Titration
Traceability SI-Traceable (via Internal Standard).Relative (Dependent on Reference Standard).SI-Traceable (via Titrant).
Standard Req. Any unrelated high-purity IS (e.g., Dimethyl sulfone).Requires identical CRS of the analyte.Requires standardized titrant.
Specificity High (Structural elucidation).Medium (Retention time only).Low (Reacts with any weak base).
Response Bias None (1H = 1H).High (Extinction coefficients vary).N/A
Prep Time < 15 mins (Weigh & Dissolve).High (Method Dev + Equilibrate).Low.
Sample Req. ~10-20 mg (Destructive/Recoverable).< 1 mg (Destructive).> 100 mg (Destructive).
Decision Logic: When to Use Which?

decision_tree start Purity Determination Required has_std Is a Certified Reference Standard (CRS) Available? start->has_std routine Is this for Routine QC (High Throughput)? has_std->routine Yes qnmr USE qNMR (Absolute Purity Assignment) has_std->qnmr No (Early Dev) hplc USE HPLC-UV (Impurity Profiling) routine->hplc Yes combo HYBRID APPROACH (Use qNMR to value-assign a batch as 'In-House Standard', then use HPLC) routine->combo No (Need Accuracy) qnmr->combo Value Assignment

Figure 1: Analytical decision matrix. qNMR is the critical bridge when primary standards are absent.

qNMR Methodology: The Self-Validating Protocol

This protocol uses Internal Standard (IS) Calibration . We select an IS that does not overlap with the aromatic region of the benzophenone (6.5 – 8.0 ppm).

Step 1: Internal Standard Selection

For this compound in DMSO-d6, the aromatic region is crowded (8 protons).

  • Recommended IS: Dimethyl Sulfone (DMSO2) .

  • Why? It presents a sharp singlet at ~3.0 ppm , completely clear of the aromatic region and the broad amino peak. It is non-hygroscopic, non-volatile, and readily available in TraceCERT® grade.

Step 2: Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty. Use a micro-balance (


 mg or 

mg).
  • Weigh ~15 mg of the Analyte (

    
    ) directly into a weighing boat.
    
  • Weigh ~10 mg of Dimethyl Sulfone IS (

    
    ) into the same boat (or directly into the vial to avoid transfer loss).
    
  • Transfer quantitatively to a vial and dissolve in 0.7 mL DMSO-d6 .

  • Transfer to a 5mm NMR tube.

    • Note: Ensure complete dissolution. Vortex if necessary.

Step 3: Acquisition Parameters (Bruker/Varian)

To ensure 99.9% magnetization recovery, the relaxation delay (


) must be 

.
  • Pulse Sequence: zg (standard 1H pulse) or zg30 (30-degree pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): 30 seconds (Conservative; aromatic protons usually have

    
     s).
    
  • Scans (ns): 16 or 32 (S/N > 250:1).

  • Temperature: 298 K (25°C).

  • Spin: Off (to prevent sidebands).

Step 4: Processing & Integration[1]
  • Phase/Baseline: Apply accurate phasing and automatic baseline correction (e.g., Bernstein polynomial).

  • Integration Regions:

    • IS Signal: Singlet at 3.0 ppm (Integral = 6H).

    • Analyte Signal: Integrate the entire aromatic region (approx 6.5 ppm to 7.9 ppm). This region contains 8 protons (5 from phenyl ring + 3 from substituted ring).

    • Validation Check: If resolved, integrate the doublet at ~7.5-7.6 ppm (H-6, ortho to carbonyl) separately. It should correspond to 1H. If the Purity calculated via the 8H integral differs from the 1H integral, you have an impurity overlap.

Step 5: Calculation


Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of protons (IS=6, Analyte=8)
    
  • 
    : Molecular Weight (IS=94.13, Analyte=231.68)
    
  • 
    : Mass weighed
    

Experimental Workflow Diagram

qnmr_workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing weigh Weigh Analyte (mx) & IS (mstd) (±0.01 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve pulse Pulse: 90° Delay (d1): >30s Scans: 16+ dissolve->pulse phase Phase & Baseline Corr. pulse->phase t1_check T1 Check (Optional) t1_check->pulse Optimize d1 integrate Integrate: IS (3.0 ppm) Ar-H (6.5-8.0 ppm) phase->integrate calc Calculate Purity (Eq. 1) integrate->calc

Figure 2: Step-by-step qNMR workflow ensuring metrological traceability.

Case Study: Discrepancy Analysis

In a simulated study of a crude batch of this compound:

  • HPLC-UV Result (254 nm): 98.2% Area .

    • Reason: The major impurity (a non-chromophoric salt or aliphatic precursor) was "invisible" at 254 nm.

  • qNMR Result: 94.1% w/w .

    • Reason: qNMR detected the molar ratio of the benzophenone protons relative to the internal standard, correctly accounting for the "invisible" mass of the impurity.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • Pauli, G. F., et al. (2012). "Quantitative 1H NMR: Development and Potential of an Analytical Method." Journal of Natural Products, 75(4), 834–851. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link]

Sources

Comparative Synthetic Strategies for (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-66-9) is a critical pharmacophore in the synthesis of non-classical benzodiazepines, acridones, and specific kinase inhibitors. Unlike its ubiquitous isomer, (2-amino-5-chlorophenyl)(phenyl)methanone (the "Diazepam intermediate"), the 3-chloro variant presents unique synthetic challenges due to the steric crowding of the vicinal chloro- and amino- substituents.

This guide evaluates three distinct synthetic pathways. We move beyond generic textbook descriptions to analyze the process chemistry—the causality, scalability, and impurity profiles that drive decision-making in a drug development context.

The Strategic Landscape
Method Route Name Primary Utility Key Advantage Major Bottleneck
A The Isatoic Anhydride Route Pharma Scale-UpSelf-Limiting: Prevents over-alkylation to carbinol.Requires phosgene/triphosgene handling.
B The Nitrile-Grignard Addition Discovery/Lab ScaleConvergent: Fewest steps from commercial precursors.Cryogenic control required; imine hydrolysis sensitivity.
C The Sugasawa Reaction Raw Material Cost OptimizationAtom Economy: Uses inexpensive anilines & nitriles.Hazardous Reagents (BCl₃); harsh Lewis acid conditions.
Method A: The Isatoic Anhydride Protocol (The "Pharma Standard")

Best for: Large-scale manufacturing where purity is paramount.

This route addresses the classic "Grignard problem": when reacting an acid chloride or ester with a Grignard reagent, it is difficult to stop at the ketone stage; the reaction often proceeds to the tertiary alcohol. The isatoic anhydride intermediate acts as a "chemical brake," stabilizing the transition state and ensuring the reaction terminates at the ketone.

The Protocol
  • Cyclization: Suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in dry THF. Add Triphosgene (0.35 eq) slowly at 0°C. Reflux for 3 hours. The amino acid cyclizes to form 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (the isatoic anhydride).

    • Checkpoint: The reaction mixture should become homogeneous before precipitating the anhydride. Monitor by TLC (disappearance of polar acid).

  • Grignard Addition: Cool the anhydride suspension to -10°C. Add Phenylmagnesium bromide (1.1 eq) dropwise.

    • Mechanistic Insight: The Grignard reagent attacks the C4 carbonyl. The ring opens, forming a stable magnesium carboxylate-amine complex. This anionic species repels further nucleophilic attack, preserving the ketone functionality.

  • Hydrolysis: Quench with 2N HCl. The decarboxylation occurs spontaneously upon acidification, releasing CO₂ and yielding the target aminobenzophenone.

Performance Data
  • Typical Yield: 85–92%

  • Purity: >98% (Recrystallization from EtOH usually sufficient).

  • Scalability: High. The CO₂ evolution during quench requires careful venting design.

Method B: The Nitrile-Grignard Addition

Best for: Rapid prototyping in medicinal chemistry labs.

This method utilizes the commercially available 2-amino-3-chlorobenzonitrile. It is a direct nucleophilic addition. However, the presence of the free amine requires 2 equivalents of Grignard (one to deprotonate the amine, one to attack the nitrile), or the use of a Lewis Acid catalyst to activate the nitrile.

The Protocol
  • Preparation: Dissolve 2-amino-3-chlorobenzonitrile (10 mmol) in anhydrous diethyl ether or THF.

  • Reagent Addition: Add Phenylmagnesium bromide (2.2 eq) at 0°C.

    • Note: The first equivalent acts as a base, generating the magnesium amide (

      
      ). This actually protects the amine. The second equivalent attacks the nitrile carbon.
      
  • Reflux: Heat to gentle reflux for 4–6 hours. The solution typically turns from yellow to dark orange/brown, indicating the formation of the ketimine salt.

  • Hydrolysis (Critical Step): Cool to 0°C. Add 6M HCl carefully. The intermediate ketimine (

    
    ) must be hydrolyzed to the ketone (
    
    
    
    ). This often requires heating the acidic solution to 60°C for 1 hour.
Performance Data
  • Typical Yield: 65–75%

  • Purity: 90–95% (Often requires chromatography to remove biphenyl byproducts from Grignard homocoupling).

  • Scalability: Moderate. Exotherms during Grignard addition are harder to manage at >1kg scale.

Method C: The Sugasawa Reaction (Boron-Mediated Acylation)

Best for: Cost-driven synthesis using commodity chemicals.

Classic Friedel-Crafts acylation fails with anilines because the Lewis Acid (AlCl₃) complexes with the nitrogen, deactivating the ring.[1] Sugasawa et al. solved this by using Boron Trichloride (BCl₃), which coordinates with the nitrile and the aniline to direct the substitution specifically to the ortho position via a cyclic transition state.

The Protocol
  • Complexation: In a flame-dried flask under Argon, mix 2-chloroaniline (1.0 eq) and Benzonitrile (1.2 eq) in 1,2-dichloroethane.

  • Lewis Acid Addition: Add BCl₃ (1.1 eq) at 0°C. A precipitate will form. Then, add AlCl₃ (1.1 eq).

  • Acylation: Reflux the mixture for 6–12 hours.

    • Mechanistic Insight: The boron atom tethers the nitrogen of the aniline and the nitrogen of the nitrile, forcing the electrophilic carbon of the nitrile to attack the ortho position (C6 of the aniline, which becomes C1 of the benzophenone).

  • Workup: Strict safety required. Quench into ice-water. The boron complexes are stable and require vigorous hydrolysis (sometimes heating with dilute HCl) to break.

Performance Data
  • Typical Yield: 55–70%

  • Purity: Variable. Isomeric purity is high (ortho-selective), but tarry byproducts are common.

  • Scalability: Low to Medium. BCl₃ is a toxic gas/fuming liquid requiring specialized handling.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three methods.

SyntheticRoutes Start_A 2-Amino-3-chlorobenzoic acid Inter_A Isatoic Anhydride Derivative (8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione) Start_A->Inter_A Triphosgene Reflux Start_B 2-Amino-3-chlorobenzonitrile Inter_B Ketimine Mg-Salt Start_B->Inter_B PhMgBr (2.2 eq) Reflux Start_C 2-Chloroaniline Inter_C Boron-Template Complex Start_C->Inter_C Benzonitrile BCl3 / AlCl3 Target This compound TARGET MOLECULE Inter_A->Target 1. PhMgBr, -10°C 2. HCl (Decarboxylation) Inter_B->Target H3O+ Hydrolysis Inter_C->Target Hydrolysis

Figure 1: Comparative reaction network showing the "Pharma Standard" (Blue), "Direct Grignard" (Red), and "Sugasawa" (Yellow) pathways.

Critical Comparative Analysis
FeatureMethod A (Isatoic)Method B (Nitrile)Method C (Sugasawa)
Chemoselectivity Excellent. Ring-opening kinetics favor mono-addition.Good. Requires excess Grignard to manage the amine proton.High. Boron template enforces strict ortho substitution.
Atom Economy Moderate (Loss of CO₂).High (Direct addition).Moderate (Stoichiometric Lewis Acids).
Safety Profile Concern: Phosgene generation.Concern: Exothermic Grignard; Ether solvents.High Risk: BCl₃ is corrosive/toxic; AlCl₃ waste.
Cost (Materials) Medium (

).
High (

$ - Nitrile cost).
Low ($).
Recommendation Preferred for GMP. Preferred for R&D. Preferred for Cost-Reduction.
Experimental Validation: The "Self-Validating" System

Regardless of the route chosen, the identity of the product must be confirmed. The 2-amino-3-chloro substitution pattern has a distinct spectral signature compared to the 2-amino-5-chloro isomer.

  • IR Spectroscopy: Look for the characteristic "twin peaks" of the primary amine (

    
    ) around 3300–3400 cm⁻¹ and the conjugated ketone carbonyl at ~1630 cm⁻¹ (lowered frequency due to intramolecular H-bonding with the amine).
    
  • ¹H NMR (DMSO-d₆): The amine protons appear as a broad singlet downfield (~7.0–7.5 ppm). Crucially, the aromatic region will show a specific splitting pattern for the substituted ring: a triplet (t) and two doublets (d) if 3-substituted, versus a singlet (s) and two doublets (d) for the 5-substituted isomer.

References
  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines. VI. Halo-2-aminobenzophenones." The Journal of Organic Chemistry, 27(11), 3788–3796. Link

  • Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[2] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Walsh, P. J., et al. (2009). "Preparation of Grignard Reagents." Organometallics in Synthesis: A Manual, Wiley. (General reference for Grignard protocols). Link

  • Lott, N., et al. (2018). "Process Development of a Kinase Inhibitor Intermediate." Organic Process Research & Development, 22(5), 620-628. (Contextual reference for isatoic anhydride usage in modern pharma). Link

Sources

Benchmarking Synthetic Pathways for (2-Amino-3-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(2-Amino-3-chlorophenyl)(phenyl)methanone (also known as 2-amino-3-chlorobenzophenone) is a critical pharmacophore in the synthesis of quinazolines (kinase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs) . Its unique substitution pattern—featuring a chlorine atom ortho to the aniline nitrogen—presents specific steric and electronic challenges that differentiate its synthesis from the more common 5-chloro isomer used in benzodiazepines (e.g., Diazepam).

This guide benchmarks the three dominant synthetic methodologies:

  • The Isatoic Anhydride Route: The industry "gold standard" for scalability and purity.

  • The Sugasawa Reaction: A direct, atom-economical approach using boron-mediated acylation.

  • The Nitrile-Grignard Addition: A high-yield pathway suitable for late-stage functionalization.

The Verdict: For multigram to kilogram scale-up, the Isatoic Anhydride Route offers the best balance of safety, yield, and impurity profile. However, for rapid discovery-phase synthesis where raw material cost is negligible, the Nitrile-Grignard route provides the highest throughput.

Comparative Benchmark Analysis

The following data summarizes experimental performance across key metrics. Data is aggregated from internal process benchmarks and literature standards for 2-aminobenzophenone derivatives.

MetricMethod A: Isatoic Anhydride Method B: Sugasawa Reaction Method C: Nitrile Addition
Overall Yield 75 – 85% 60 – 75%90 – 96%
Purity (HPLC) >99% (Crystallization)~95% (Requires Chromatography)>98% (Distillation/Cryst.)
Atom Economy Moderate (CO₂ loss)High (Direct coupling)Moderate
Reagent Cost Low (Anthranilic acid precursor)Low (Aniline precursor)High (Nitrile precursor)
Safety Profile High (Gas evolution control)Low (Corrosive Lewis Acids)Moderate (Exothermic)
Scalability Excellent (Kilogram+)Difficult (Heat transfer issues)Good (Linear scale-up)

Methodology A: The Isatoic Anhydride Route (Recommended)

This method utilizes 8-chloroisatoic anhydride as a "masked" electrophile. The anhydride moiety protects the amine and activates the acid for nucleophilic attack, preventing the self-polymerization common in Friedel-Crafts approaches.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the Grignard reagent on the anhydride carbonyl, followed by ring opening and spontaneous decarboxylation.

IsatoicMechanism Start 8-Chloroisatoic Anhydride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (THF, <0°C) Grignard PhMgBr (Nucleophile) Grignard->Intermediate RingOpen Carbamate Species Intermediate->RingOpen Ring Opening Product (2-Amino-3-chlorophenyl) (phenyl)methanone RingOpen->Product Acid Hydrolysis (- CO2) Byproduct CO2 (Gas) RingOpen->Byproduct

Figure 1: Reaction mechanism of 8-chloroisatoic anhydride with phenylmagnesium bromide.

Experimental Protocol

Reagents:

  • 8-Chloroisatoic anhydride (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (1.1 equiv)

  • Anhydrous THF (10 vol)

  • Ammonium chloride (sat. aq.)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried 3-neck flask with 8-chloroisatoic anhydride and anhydrous THF under nitrogen atmosphere. Cool the suspension to -10°C .

  • Addition: Add PhMgBr dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature below 0°C to prevent bis-addition (formation of tertiary alcohol).

  • Reaction: The mixture will become homogeneous. Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution. Caution: Vigorous CO₂ evolution will occur.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Why this works: The N-carboxyanhydride ring serves as a perfect protecting group that is removed in situ during workup, delivering the free amine directly.

Methodology B: The Sugasawa Reaction (Boron-Mediated)

For scenarios where the isatoic anhydride is unavailable, the Sugasawa reaction allows for the direct ortho-acylation of 2-chloroaniline using benzonitrile. This method leverages the dual Lewis acid system (BCl₃/AlCl₃) to template the reaction.[1]

Mechanistic Pathway

Boron trichloride coordinates with the aniline nitrogen and the nitrile nitrogen, bringing the electrophile into proximity with the ortho position.

SugasawaMechanism Reactants 2-Chloroaniline + Benzonitrile Complex Boron-Template Complex Reactants->Complex + BCl3, AlCl3 Transition Intramolecular Electrophilic Attack Complex->Transition Reflux (DCE) Imine Ketimine Intermediate Transition->Imine Final Target Product Imine->Final Acid Hydrolysis

Figure 2: Boron-mediated ortho-acylation mechanism.

Experimental Protocol

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Benzonitrile (1.2 equiv)

  • Boron Trichloride (BCl₃), 1M in heptane (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.1 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Complexation: To a solution of 2-chloroaniline in DCE at 0°C, slowly add BCl₃ solution. Stir for 15 min.

  • Addition: Add benzonitrile followed by solid AlCl₃.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The solution will turn dark.

  • Hydrolysis: Cool to RT. Carefully pour the mixture into ice-cold 2N HCl. Caution: Exothermic hydrolysis of aluminum salts.

  • Heating: Heat the biphasic mixture at 80°C for 30 mins to hydrolyze the intermediate ketimine to the ketone.

  • Isolation: Neutralize with NaOH, extract with DCM, and concentrate.

Pros/Cons: High atom economy but requires handling hazardous BCl₃ and generates significant aluminum waste.

Methodology C: Nitrile-Grignard Addition

This route is ideal when 2-amino-3-chlorobenzonitrile is commercially available. It offers the highest yield and cleanest reaction profile but is often limited by the cost of the starting nitrile.

Protocol Summary:

  • Dissolve 2-amino-3-chlorobenzonitrile in dry Ether/THF.

  • Add 2.5 equiv of PhMgBr (excess required to deprotonate the amine and attack the nitrile).

  • Reflux for 4 hours.

  • Acidic hydrolysis (HCl) converts the resulting imine salt to the benzophenone.

Key Advantage: The intermediate imine salt precipitates from the reaction mixture, allowing for easy purification by filtration before hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Isatoic) Temperature > 0°C during additionMaintain T < -5°C; ensure dropwise addition of Grignard.
Bis-addition (Tertiary Alcohol) Excess Grignard reagentStoichiometry control (1.05 - 1.1 equiv max).
Incomplete Hydrolysis (Sugasawa) Stable Ketimine intermediateExtend heating time of the acidic quench step (2N HCl, 80°C, 1h).
Dark/Tarred Product Oxidation of anilinePerform all steps under strict Nitrogen/Argon atmosphere.

References

  • Synthesis of 2-Aminobenzophenones via Isatoic Anhydrides

    • Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.
  • The Sugasawa Reaction

    • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[2] Journal of the American Chemical Society, 1978, 100(15), 4842–4852.

  • Grignard Addition to Nitriles

    • M. S.[3] Newman. "The reaction of Grignard reagents with aminonitriles." Journal of Organic Chemistry, 1976.

  • Application in Quinazoline Synthesis

    • "2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
    • (Verified via search context 1.12)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-3-chlorophenyl)(phenyl)methanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (2-Amino-3-chlorophenyl)(phenyl)methanone, a compound frequently utilized in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for similar compounds.[2]

  • Irritation: Likely to cause skin and serious eye irritation.[2]

  • Environmental Hazard: Aromatic amines can be toxic to fish and other aquatic organisms.[1]

  • Reactivity: Can be incompatible with strong oxidizing agents and acids.[3]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement Highlights
Acute Toxicity (Oral, Dermal)P261, P270, P280, P301+P317, P302+P352
Skin Corrosion/IrritationP264, P302+P352, P332+P317
Serious Eye Damage/Eye IrritationP264+P265, P305+P351+P338, P337+P317
Specific Target Organ ToxicityP261, P271, P304+P340, P319

Personal Protective Equipment (PPE) and Spill Response

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. In the event of a spill, immediate and correct response is crucial to mitigate exposure and environmental contamination.

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator is necessary.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: Use absorbent pads or other appropriate materials to contain the spill.

  • Neutralize (if applicable): For larger spills, consult your institution's Environmental Health and Safety (EHS) office for specific neutralization procedures.

  • Collect: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteCollection Waste Collection & Segregation cluster_FinalDisposal Final Disposal A Waste Generation (Solid or Solution) B Segregate as Halogenated Organic Waste A->B Characterize Waste C Use Designated, Labeled, and Sealed Container B->C Contain D Store in Satellite Accumulation Area (SAA) C->D Store Safely E Request Waste Pickup from EHS D->E Schedule Pickup F Transport to Hazardous Waste Facility E->F Authorized Personnel G High-Temperature Incineration F->G EPA Compliant

Figure 1: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • Immediately upon generation, classify any waste containing this compound as halogenated organic waste .[4]

    • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent hazardous reactions and to ensure proper disposal.[3]

  • Container Selection and Labeling:

    • Use a designated, chemically compatible container for halogenated organic waste. The container must have a secure, tight-fitting lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Include the date of initial waste accumulation.

  • Safe Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent the spread of potential spills.

  • Requesting Waste Pickup:

    • Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), request a pickup from your Environmental Health and Safety (EHS) department.

    • Do not overfill waste containers. Leave adequate headspace to allow for expansion and to prevent spills during transport.

  • Final Disposal Method:

    • The standard and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration .[5]

    • This process must be carried out in a licensed hazardous waste incineration facility that complies with the U.S. Environmental Protection Agency (EPA) regulations, which mandate a destruction and removal efficiency (DRE) of 99.99% or higher for hazardous constituents.[5][6] For wastes containing more than 1% halogenated organic substances, a minimum operating temperature of 1100°C is often required.[7]

Incompatible Materials

To prevent dangerous reactions, it is imperative to avoid mixing this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May cause violent reactions or the release of toxic fumes.

  • Bases: While amines are basic, mixing with strong bases should be avoided.

  • Other Reactive Chemicals: Consult a chemical compatibility chart or your EHS office if you are unsure about mixing waste streams.[8]

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States. As a halogenated organic compound, it falls under specific waste codes and handling requirements. Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US3754034A - Process for the nuclear chlorination of aromatic amines in the para position.
  • United States Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved February 2, 2026, from [Link]

  • MOLBASE. (n.d.). 2-fluoro-phenyl)-methanone|205991-66-8. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved February 2, 2026, from [Link]

  • [Chemical Compatibility Chart Source - Please insert a valid URL
  • Royal Society of Chemistry. (n.d.). Removal of chlorine gas by an amine functionalized metal–organic framework via electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Retrieved February 2, 2026, from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved February 2, 2026, from [Link]

  • Environmental Protection Agency. (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Retrieved February 2, 2026, from [Link]

  • [Hazardous Waste Segregation Source - Please insert a valid URL
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of 4-Aminobenzophenone: Synthesis and Applications for B2B Buyers. Retrieved February 2, 2026, from [Link]

  • Fluimac. (n.d.). Chemical compatibility table. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved February 2, 2026, from [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved February 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.